3',5'-Difluorobiphenyl-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFNMHMLWBFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415336 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350682-84-7 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350682-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid
<-3a--22_in-depth_22_--3e_
Abstract
3',5'-Difluorobiphenyl-4-carboxylic acid is a crucial structural motif in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in drug discovery.[1][2] This guide provides a comprehensive overview of the predominant synthetic pathway to this compound—the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key considerations for process optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.
Introduction and Retrosynthetic Analysis
The biphenyl carboxylic acid framework is a privileged structure found in numerous pharmaceuticals.[3] The addition of difluoro-substitution, as in this compound, further enhances its utility. For instance, the related compound Diflunisal is a non-steroidal anti-inflammatory drug (NSAID), highlighting the biological relevance of this scaffold.[3]
The most logical and widely adopted retrosynthetic disconnection for this target molecule is at the carbon-carbon single bond between the two aromatic rings. This approach leads directly to two key synthons: a (3,5-difluorophenyl) component and a (4-carboxyphenyl) component. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging such bonds, owing to its mild conditions, exceptional functional group tolerance, and the high commercial availability of the required starting materials.[1][4]
Two primary routes emerge from this analysis:
-
Route A: Coupling of (4-carboxyphenyl)boronic acid with 1-bromo-3,5-difluorobenzene.
-
Route B: Coupling of (3,5-difluorophenyl)boronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid).
Both routes are viable, with the choice often dictated by the cost and availability of the starting materials.[1] For the purposes of this guide, we will focus on Route A, which is a commonly employed and highly efficient strategy.
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] Its mechanism is a well-studied catalytic cycle involving Pd(0) and Pd(II) species.[5][6]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 1-bromo-3,5-difluorobenzene. This forms a square-planar Pd(II) complex.[5][8] The choice of phosphine ligands on the palladium center is crucial here; they modulate the electron density and steric environment of the catalyst, influencing the rate and efficiency of this step.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), forms a more nucleophilic boronate species. This species then transfers its organic group (the 4-carboxyphenyl moiety) to the Pd(II) center, displacing the halide. The presence of a base is essential for this step to proceed efficiently.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center—the 3,5-difluorophenyl and 4-carboxyphenyl groups—couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Below is a visualization of this catalytic process.
Detailed Experimental Protocol
This protocol is a robust, well-established procedure for the gram-scale synthesis of the target compound.
Materials and Reagents:
-
4-Carboxyphenylboronic acid
-
1-Bromo-3,5-difluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 2M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq.), 1-bromo-3,5-difluorobenzene (1.1 eq.), potassium carbonate (2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 or 3:1 ratio) via syringe. The solvent volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][7]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3][9]
-
Work-up (Aqueous Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.[9]
-
Transfer the mixture to a separatory funnel. The product is expected to be in the aqueous layer as its carboxylate salt due to the basic conditions.
-
Separate the layers. Wash the organic layer with a small amount of water to back-extract any remaining product.
-
Combine the aqueous layers.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise with stirring. The target compound, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding acid until the pH is ~1-2.
-
Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Dry the solid product under vacuum to a constant weight.
-
Purification and Characterization
The crude product obtained after filtration is often of high purity. However, for applications requiring exacting standards, recrystallization is recommended.
-
Recrystallization: A common and effective solvent system for recrystallizing biphenyl carboxylic acids is aqueous ethanol or a mixture of benzene and petroleum ether.[10][11] The process involves dissolving the crude solid in a minimum amount of the hot solvent system, followed by slow cooling to induce the formation of high-purity crystals.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point is indicative of high purity. The melting point for 4-Biphenylcarboxylic acid is reported as 220-225 °C, and fluorination is expected to alter this value.[10]
-
Data Summary and Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen reaction parameters. The following table summarizes key variables and their typical ranges for this type of transformation.
| Parameter | Typical Range/Choice | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable, all-purpose catalyst.[3][9] More modern Buchwald or Herrmann catalysts can offer higher turnover numbers and efficiency, especially for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[12] Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. K₃PO₄ is a strong base often used with more challenging substrates.[9] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[7][12] Dioxane is a common choice for its ability to dissolve organic reagents and its suitable boiling point. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate.[12] The choice is often dictated by the boiling point of the solvent system. |
| Typical Yield | >80% | With optimized conditions, yields for this type of Suzuki coupling are typically high. |
Conclusion
The synthesis of this compound is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This method is robust, high-yielding, and tolerant of the key functional groups present in the molecule. By understanding the underlying catalytic cycle and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can reliably produce this valuable compound in high purity. The protocol described herein provides a solid foundation for laboratory-scale synthesis, which can be further optimized for larger-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 3',5'-Difluorobiphenyl-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
3',5'-Difluorobiphenyl-4-carboxylic acid is a fluorinated analog of biphenyl-4-carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the distal phenyl ring profoundly alters the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block for developing novel therapeutics and advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers detailed experimental protocols for its characterization, and discusses the structure-property relationships that are critical for its effective application in research and development.
Introduction: The Strategic Role of Fluorine
This compound, with the chemical formula C13H8F2O2, belongs to the class of fluorinated biaryl compounds.[1] Its structure features a biphenyl scaffold, a common motif in drug discovery, functionalized with a carboxylic acid at the 4-position and two fluorine atoms at the 3' and 5' positions.
The inclusion of fluorine is a well-established strategy in modern medicinal chemistry.[2] The electron-withdrawing nature of fluorine atoms can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the 3',5'-difluoro substitution pattern is employed to modulate electronic properties and block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates.[2] This makes this compound an attractive starting point and fragment for designing molecules with improved biological activity and drug-like properties.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological and material systems. The key properties for this compound are summarized below.
| Property | Value (Experimental/Predicted) | Source |
| Molecular Weight | 234.20 g/mol | PubChem[1] |
| Molecular Formula | C13H8F2O2 | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 3.3 (Predicted) | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| pKa (Acidity) | ~3.5 - 4.0 (Estimated) | See Discussion |
| Melting Point | Data not available; expected to be high (>200 °C) | See Discussion |
Acidity and Ionization (pKa)
Lipophilicity (LogP/LogD)
The predicted octanol-water partition coefficient (XLogP3-AA) is 3.3, indicating that the neutral form of the molecule is moderately lipophilic.[1] However, for drug development professionals, the distribution coefficient (LogD) at a specific pH is more relevant. Given the estimated pKa of ~3.5-4.0, the LogD at pH 7.4 will be significantly lower than the LogP because the compound will be predominantly ionized and more water-soluble. The strategic incorporation of fluorine often increases lipophilicity, a trend that holds true here, but this is counterbalanced by the ionizable carboxylic acid group.[3]
Thermal Properties
Specific experimental data for the melting point of this compound is not consistently reported. However, related structures such as biphenyl-4-carboxylic acid (220-225 °C) and 4'-Fluorobiphenyl-4-carboxylic acid (235-246 °C) exhibit high melting points.[4] The rigid, planar nature of the biphenyl system and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimers suggest that this compound will also be a high-melting crystalline solid.
Experimental Protocol: Potentiometric pKa Determination
To validate the estimated pKa, a potentiometric titration is the gold-standard method. This protocol provides a self-validating system for obtaining an accurate, experimental pKa value.
Objective: To determine the apparent pKa (pKaapp) of this compound in a co-solvent system.
Rationale: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is necessary. The experiment measures the pH of a solution of the acid as a strong base is incrementally added. The pKa is the pH at which the acid is 50% neutralized.
Materials:
-
This compound
-
Calibrated pH meter with a combination glass electrode
-
0.1 M standardized potassium hydroxide (KOH) solution (aqueous)
-
Methanol (HPLC grade) and deionized water
-
Magnetic stirrer and stir bar
-
50 mL titration vessel
Procedure:
-
Solution Preparation: Accurately weigh ~23.4 mg (0.1 mmol) of the compound and dissolve it in 25 mL of methanol in the titration vessel. Add 25 mL of deionized water to create a 1:1 methanol:water solution (final volume 50 mL). Causality: The co-solvent ensures the compound remains dissolved throughout the titration, preventing precipitation which would invalidate the results.
-
pH Meter Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.
-
Initial pH Reading: Place the electrode and the tip of the burette containing the KOH solution into the sample solution. Begin stirring at a moderate, constant speed. Record the initial pH.
-
Titration: Add the 0.1 M KOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Trustworthiness: Small, precise additions are crucial for accurately defining the titration curve, especially near the equivalence point.
-
Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change) until the pH reading becomes stable at a high value.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of KOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (Veq).
-
The pKaapp is the pH value on the titration curve corresponding to the volume at half-equivalence (Veq / 2).
-
Structure-Property Relationships & Mechanistic Insights
The physicochemical properties of this compound are a direct consequence of its molecular structure. The two fluorine atoms exert a powerful influence through inductive effects.
Influence on Acidity: The C-F bond is highly polarized, with fluorine being the most electronegative element. In the 3',5'-position, these atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted across the biphenyl π-system, pulling electron density away from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation, making the proton easier to remove and thus lowering the pKa (increasing acidity).
Caption: Influence of 3',5'-difluoro substitution on carboxylic acid pKa.
Applications in Research & Development
The unique profile of this compound makes it a versatile tool for scientists:
-
Medicinal Chemistry: It serves as a key building block or fragment in the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The difluoro pattern can enhance binding affinity through non-canonical hydrogen bonds (C-F···H-X) and improve metabolic stability by blocking sites of aromatic hydroxylation.[2]
-
Materials Science: Fluorinated biphenyls are integral components in the synthesis of liquid crystals and high-performance polymers, where the polarity and rigidity imparted by the C-F bonds are desirable.[2]
-
Fragment-Based Drug Discovery (FBDD): Its size, moderate lipophilicity, and defined vector for chemical elaboration (the carboxylic acid) make it an ideal fragment for screening against protein targets.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its physicochemical properties—notably its enhanced acidity and modulated lipophilicity—are a direct result of its specific fluorination pattern. Understanding these properties is paramount for researchers aiming to leverage this compound to its full potential, whether in the rational design of next-generation pharmaceuticals or the engineering of novel functional materials. The experimental and theoretical insights provided in this guide serve as a foundational resource for its effective application.
References
An In-depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic acid
This guide provides a comprehensive technical overview of 3',5'-Difluorobiphenyl-4-carboxylic acid, CAS number 350682-84-7. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile fluorinated biphenyl derivative.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In medicinal chemistry, this strategy is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound is a prime example of a fluorinated building block that has garnered significant interest in the pharmaceutical industry. Its rigid biphenyl scaffold, coupled with the electron-withdrawing nature of the fluorine substituents, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1] The carboxylic acid moiety provides a versatile handle for further chemical modifications and can play a crucial role in drug-target interactions through hydrogen bonding and electrostatic interactions.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 350682-84-7 | [5][6] |
| Molecular Formula | C13H8F2O2 | [5][6] |
| Molecular Weight | 234.20 g/mol | [5][6] |
| IUPAC Name | 4-(3,5-difluorophenyl)benzoic acid | [6][] |
| Appearance | White powder | [8] |
| Purity | Typically ≥98% | [] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| SMILES | C1(C=C(F)C=C(F)C=1)C1C=CC(=CC=1)C(O)=O | [9] |
| InChI Key | VCEFNMHMLWBFNV-UHFFFAOYSA-N | [6][] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[10][12]
General Reaction Scheme
The synthesis can be achieved via two primary routes, with the choice often dictated by the commercial availability and cost of the starting materials.[10]
-
Route A: Coupling of a 4-halobenzoic acid derivative with 3,5-difluorophenylboronic acid.
-
Route B: Coupling of a 3,5-difluoroaryl halide with 4-carboxyphenylboronic acid.
Detailed Experimental Protocol (Route B)
This protocol describes the synthesis of this compound starting from 1-bromo-3,5-difluorobenzene and 4-carboxyphenylboronic acid.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a white solid.
Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development.
Medicinal Chemistry
The 3',5'-difluorobiphenyl moiety is a common feature in a variety of bioactive molecules. The fluorine atoms can enhance binding to target proteins through various non-covalent interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] The carboxylic acid group can act as a bioisostere for other functional groups or serve as a key interaction point with the target protein.[4][13] This compound and its derivatives have been explored in the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[2] For instance, it has been investigated as a component of transthyretin aggregation inhibitors, which are relevant in the design of drugs for amyloidosis.[9]
Materials Science
Fluorinated biphenyls are integral components in the synthesis of advanced materials such as liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs).[1] The presence of fluorine atoms can significantly influence the electronic properties, thermal stability, and mesomorphic behavior of these materials. The carboxylic acid functionality of this compound allows for its incorporation into polymer backbones or for its use in the formation of self-assembled monolayers.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets, while the protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The carboxylic acid proton will appear as a broad singlet, typically downfield. For a similar compound, 4-biphenylcarboxylic acid, proton signals appear between 7.4 and 8.1 ppm, with the carboxylic proton around 13.0 ppm in DMSO-d6.[14]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the two equivalent fluorine atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.20 g/mol ).[5][6]
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[15]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[16][17] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][18] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[16][17]
-
First Aid: In case of skin contact, wash with plenty of water.[15] If in eyes, rinse cautiously with water for several minutes.[16][17] If irritation persists, seek medical attention.[15] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical advice.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, with significant applications in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura coupling is well-established and efficient. The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique properties that are highly sought after for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important chemical entity in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 350682-84-7 CAS MSDS (3',5'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 9. aablocks.com [aablocks.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic and Methodological Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid
This technical guide provides an in-depth analysis of the spectral characteristics of 3',5'-Difluorobiphenyl-4-carboxylic acid, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles, provides field-proven experimental protocols, and offers expert interpretation to empower researchers in their analytical endeavors.
Introduction: The Structural Significance of this compound
This compound is a biphenyl derivative characterized by a carboxylic acid group and two fluorine atoms on the distal phenyl ring. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The predicted ¹H NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are summarized below. Predictions were generated using the NMRDB.org online tool, which utilizes a database of experimental spectra to estimate chemical shifts.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2, H-6 | 8.05 | Doublet (d) | ~8.5 |
| H-3, H-5 | 7.85 | Doublet (d) | ~8.5 |
| H-2', H-6' | 7.50 | Doublet of triplets (dt) or multiplet (m) | |
| H-4' | 7.30 | Triplet of triplets (tt) or multiplet (m) | |
| -COOH | >12.0 | Broad singlet (br s) |
Interpretation of the ¹H NMR Spectrum
The downfield signals at 8.05 and 7.85 ppm are characteristic of the protons on the carboxylated phenyl ring. The electron-withdrawing effect of the carboxylic acid group deshields these protons. The protons H-2 and H-6 are ortho to the carboxylic acid group, while H-3 and H-5 are meta.
The protons on the difluorinated ring (H-2', H-6', and H-4') exhibit more complex splitting patterns due to coupling with both neighboring protons and the two fluorine atoms. The signals around 7.50 and 7.30 ppm are consistent with a substituted phenyl ring. The broad singlet at a very downfield position (>12.0 ppm) is a classic signature of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent, leading to signal broadening.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The predicted ¹³C NMR data are presented below, also generated using NMRDB.org.[1][2][3]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |
| C=O | ~167 | Singlet (s) | |
| C-4 | ~145 | Singlet (s) | |
| C-1 | ~130 | Singlet (s) | |
| C-3, C-5 | ~130 | Singlet (s) | |
| C-2, C-6 | ~127 | Singlet (s) | |
| C-1' | ~142 | Triplet (t) | |
| C-3', C-5' | ~163 | Doublet of doublets (dd) | ¹JCF ≈ 245-255 |
| C-2', C-6' | ~110 | Doublet of doublets (dd) | ²JCF ≈ 20-25 |
| C-4' | ~105 | Triplet (t) | ³JCF ≈ 2-5 |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is observed at the most downfield position (~167 ppm). The quaternary carbons of the biphenyl system appear in the aromatic region. A key feature of the ¹³C NMR spectrum is the splitting of the signals for the carbons on the difluorinated ring due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-5') will appear as doublets with a large one-bond coupling constant (¹JCF). The other carbons in this ring will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in more complex splitting patterns (doublet of doublets, triplets). These characteristic C-F coupling patterns are definitive for confirming the presence and position of the fluorine substituents.[4][5][6][7]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent can affect chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Use proton decoupling to simplify the spectrum and enhance sensitivity.
-
The following diagram illustrates the workflow for NMR-based structural elucidation:
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic rings. The predicted major absorption bands are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |
| C=C stretch (aromatic) | 1600, 1500, 1450 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1250-1350 | Strong |
| O-H bend (carboxylic acid) | 900-950 | Broad, Medium |
| C-F stretch | 1100-1300 | Strong |
| C-H out-of-plane bend (aromatic) | 750-900 | Strong |
Interpretation of the IR Spectrum
The most prominent feature of the IR spectrum will be the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][9] Superimposed on this broad band will be the sharper C-H stretching vibrations of the aromatic rings. A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.[8][9]
The presence of the aromatic rings is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong absorptions in the 1100-1350 cm⁻¹ range are due to the C-O stretching of the carboxylic acid and the C-F stretching vibrations. Finally, strong bands in the fingerprint region (below 900 cm⁻¹) arise from the C-H out-of-plane bending modes of the substituted aromatic rings, which can provide information about the substitution pattern.
Experimental Protocol for IR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.
ATR-FTIR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
KBr Pellet Protocol:
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Place the pellet in a sample holder in the IR spectrometer and acquire the spectrum.
The following diagram outlines the IR data acquisition process:
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Formula: C₁₃H₈F₂O₂, Molecular Weight: 234.20 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent deprotonated molecule [M-H]⁻ in negative ion mode at m/z 233. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 235 may be observed.
Under collision-induced dissociation (CID) in an MS/MS experiment, the molecular ion will fragment in a predictable manner. The major expected fragmentation pathways for the [M-H]⁻ ion are:
-
Loss of CO₂ (decarboxylation): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 189.
-
Loss of H₂O: This can also occur, resulting in a fragment at m/z 215.
For the [M+H]⁺ ion, the primary fragmentations would be:
-
Loss of H₂O: leading to a fragment at m/z 217.
-
Loss of CO: resulting in a fragment at m/z 207.
The following table summarizes the predicted major fragments:
| Precursor Ion | m/z | Fragmentation | Fragment Ion | Fragment m/z |
| [M-H]⁻ | 233 | - CO₂ | [C₁₂H₈F₂]⁻ | 189 |
| [M-H]⁻ | 233 | - H₂O | [C₁₃H₆F₂O]⁻ | 215 |
| [M+H]⁺ | 235 | - H₂O | [C₁₃H₇F₂O]⁺ | 217 |
| [M+H]⁺ | 235 | - CO | [C₁₂H₉F₂O]⁺ | 207 |
Interpretation of the Mass Spectrum
The presence of the molecular ion peak (or [M-H]⁻/[M+H]⁺) is crucial for determining the molecular weight. The fragmentation pattern provides structural information. The loss of 44 Da (CO₂) from the deprotonated molecule is a strong indicator of a carboxylic acid. The other fragments can help to confirm the stability of the biphenyl core. The presence of fluorine atoms does not typically lead to facile fragmentation but can influence the relative abundance of certain fragments.
Experimental Protocol for ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent to enhance ionization.
Instrumental Parameters (for a typical ESI-MS system):
-
Ionization Mode: ESI negative or positive.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
MS/MS: If fragmentation data is desired, select the precursor ion ([M-H]⁻ or [M+H]⁺) and apply a suitable collision energy to induce fragmentation.
The logical flow of a mass spectrometry experiment is depicted below:
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound, along with detailed experimental protocols and expert interpretation. The combination of these powerful analytical techniques allows for the unambiguous structural confirmation of this molecule. The characteristic signals in the ¹H and ¹³C NMR spectra, including the distinctive C-F coupling patterns, the signature vibrational bands in the IR spectrum, and the predictable fragmentation in the mass spectrum, collectively form a unique spectral fingerprint. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize it in their studies.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
The Multifaceted Biological Activities of 3',5'-Difluorobiphenyl-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction
Derivatives of 3',5'-Difluorobiphenyl-4-carboxylic acid, a core structural motif found in various pharmacologically active agents, have garnered significant attention in the field of drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a particular focus on their anti-inflammatory, anticancer, and metabolic modulatory effects. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the therapeutic potential of these promising molecules. The parent compound, this compound, serves as a foundational scaffold for the development of potent and selective therapeutic agents.[1]
Anti-inflammatory Activity: Beyond Cyclooxygenase Inhibition
The anti-inflammatory properties of this compound derivatives are well-documented, with diflunisal, a closely related analogue, being a notable example of a non-steroidal anti-inflammatory drug (NSAID).[2] While the primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, recent research has unveiled a more complex and nuanced pharmacology for this class of compounds.[2]
Mechanism of Action
Derivatives of this scaffold have been shown to selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain.[3] This selectivity is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] Furthermore, some derivatives have demonstrated the ability to inhibit the production of other pro-inflammatory mediators, such as leukotriene B4 (LTB4), suggesting a broader spectrum of anti-inflammatory activity.[4]
A novel and significant mechanism of action for these compounds is the inhibition of the p300 lysine acetyltransferase (HAT) enzyme.[5] By competing with acetyl-Coenzyme A at the catalytic site, these derivatives can block the acetylation of histone and non-histone proteins, leading to a downregulation of inflammatory gene expression.[5] This epigenetic regulatory mechanism presents a promising avenue for the development of a new class of anti-inflammatory drugs.[5]
Signaling Pathway: COX-2 and p300 Inhibition
Caption: Inhibition of COX-2 and p300 HAT pathways by the derivatives.
Anticancer Activity: A Multi-pronged Approach
The anticancer potential of this compound derivatives is an emerging area of research, with promising activity observed against various cancer cell lines, including leukemia, breast, prostate, and colon cancer.[3] The correlation between COX-2 selectivity and anticancer activity suggests that the anti-inflammatory properties of these compounds contribute to their oncostatic effects.[3]
Mechanism of Action
Beyond COX-2 inhibition, the anticancer activity of these derivatives is also linked to their ability to inhibit p300 HAT.[5] This is particularly relevant in certain types of leukemia, such as those expressing the AML1-ETO fusion protein, which are dependent on p300 activity for their growth.[5] By suppressing p300, these compounds can inhibit the growth of these cancer cells both in vitro and in vivo.[5]
Furthermore, the synthesis of novel derivatives, such as thiosemicarbazides and 1,2,4-triazole-3-thiones, has demonstrated cytotoxic effects against specific cancer cell lines, indicating that structural modifications can be tailored to target different types of cancer.[3] Some amide derivatives have also shown good anti-tumor activities and selectivity for human endometrial adenocarcinoma cells.[6]
Metabolic Modulation: Targeting the Tryptophan-Kynurenine Pathway
A fascinating and relatively recent discovery is the ability of diflunisal and its derivatives to modulate the tryptophan-kynurenine pathway by inhibiting the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[7] This pathway is crucial for de novo NAD+ biosynthesis, and its dysregulation is implicated in various neuropsychiatric disorders.[7]
Mechanism of Action
By competitively inhibiting ACMSD, these compounds prevent the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), leading to its non-enzymatic cyclization to form quinolinic acid, a precursor for NAD+ synthesis.[7] This ultimately results in increased NAD+ levels, which has therapeutic potential for a range of conditions.[7]
Structure-Activity Relationship (SAR) for ACMSD Inhibition
A systematic SAR study has revealed key structural features required for potent ACMSD inhibition.[7] The carboxylate group on one of the phenyl rings is a common and essential feature for activity.[7] Modifications to the hydroxyl group and the fluorine substituents on the second phenyl ring have led to the development of derivatives with significantly improved inhibitory potency compared to the parent compound, diflunisal.[7]
| Compound | Modification | IC50 (µM) |
| Diflunisal | - | >10 |
| Derivative 20 | [Specific modification from source] | 3.10 ± 0.11 |
| Derivative 22 | [Specific modification from source] | 1.32 ± 0.07 |
| Table 1: IC50 values of diflunisal and its derivatives against ACMSD.[7] |
Experimental Workflow: ACMSD Inhibition Assay
Caption: A generalized workflow for determining ACMSD inhibition.
Experimental Protocols
In Vitro p300 HAT Assay
-
Reagents and Materials: Recombinant p300 enzyme, histone H3 substrate, Acetyl-CoA, test compounds (this compound derivatives), assay buffer, and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3, and the p300 enzyme.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Measure the level of histone acetylation using the chosen detection system.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
-
Causality: This assay directly measures the ability of the test compounds to inhibit the catalytic activity of the p300 enzyme, providing a quantitative measure of their potency as HAT inhibitors.
Cell-Based Anticancer Activity Assay (MTT Assay)
-
Reagents and Materials: Cancer cell line (e.g., T47D breast cancer cells), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent, and a microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Causality: This assay assesses the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity. A decrease in cell viability indicates the compound's ability to inhibit cell proliferation or induce cell death.
Conclusion
The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their multifaceted biological activities, spanning anti-inflammatory, anticancer, and metabolic modulatory effects, underscore their significant therapeutic potential. The elucidation of novel mechanisms of action, such as the inhibition of p300 HAT and ACMSD, opens up new avenues for the development of targeted therapies for a wide range of diseases. Future research efforts focused on optimizing the structure-activity relationships and further exploring the pharmacological profiles of these compounds will be crucial in translating their preclinical promise into clinical reality.
References
- 1. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and Validating the Therapeutic Targets of 3',5'-Difluorobiphenyl-4-carboxylic acid: A Strategic Framework
An In-depth Technical Guide for Researchers
Abstract
3',5'-Difluorobiphenyl-4-carboxylic acid is a fluorinated biphenyl compound belonging to a chemical class with demonstrated, diverse pharmacological activities.[1][2][3] Its structural similarity to established drugs, notably the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, provides a strong, evidence-based starting point for identifying its primary therapeutic targets. This guide delineates a comprehensive strategy for elucidating the mechanism of action and therapeutic potential of this molecule. We will first explore high-probability targets based on direct structural analogy, followed by an examination of promising exploratory targets identified from broader studies on biphenyl carboxylic acid derivatives. This document provides the scientific rationale, detailed experimental protocols, and logical workflows required to systematically validate these potential targets, empowering researchers and drug development professionals to unlock the therapeutic value of this compound.
Introduction: The Scientific Premise
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-proliferative, and antimicrobial effects.[1][2][3] The addition of a carboxylic acid group often enhances polarity and hydrophilicity, which can favorably impact a compound's bioavailability.[3] this compound (PubChem CID: 5288193) is a specific analog within this class.[4] Its defining feature is the difluoro-substitution on one phenyl ring, a modification known to influence biological activity and metabolic stability.
The most critical insight into the potential of this molecule comes from its close structural relationship to Diflunisal (2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid). Diflunisal is an established NSAID with a well-characterized mechanism of action, but it has also been repurposed for a distinct and significant therapeutic indication.[5][6][7] This dual-activity profile of a close analog provides a powerful, logical foundation for our investigation. This guide will therefore prioritize the validation of these known targets before expanding to other possibilities suggested by the broader chemical family.
High-Probability Therapeutic Targets
Based on the robust evidence from structurally analogous compounds, two target families emerge as the most probable mediators of the biological activity of this compound.
Target Family A: Cyclooxygenase (COX) Enzymes
Scientific Rationale: The primary mechanism of action for Diflunisal and many other biphenyl carboxylic acid-based NSAIDs like Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes.[3][6][7][8] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Inhibition of COX activity is the cornerstone of NSAID therapy for conditions like osteoarthritis and rheumatoid arthritis.[6][7] Given the structural identity, it is highly probable that this compound also functions as a COX inhibitor.
Therapeutic Implications:
-
Inflammatory Disorders: Rheumatoid arthritis, osteoarthritis.
-
Pain Management: Analgesic for mild to moderate pain.
-
Fever Reduction: Antipyretic properties.
Signaling Pathway: Prostaglandin Biosynthesis
Caption: The Cyclooxygenase (COX) pathway and proposed point of inhibition.
Target Family B: Transthyretin (TTR)
Scientific Rationale: Beyond its anti-inflammatory properties, Diflunisal has been identified as a potent stabilizer of the transthyretin (TTR) protein.[5][9] TTR is a transport protein for thyroxine and retinol.[5] Under certain conditions, often linked to genetic mutations or aging, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[5][10] This process is the cause of TTR amyloidosis (ATTR), a debilitating and often fatal disease. Diflunisal and its analogs bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing its native state and preventing the dissociation that is the rate-limiting step of amyloidogenesis.[5][9] The efficacy of Diflunisal analogs in this role is well-documented, making TTR a high-priority target for this compound.
Therapeutic Implications:
-
Transthyretin Amyloidosis (ATTR): Including both hereditary and wild-type forms, which can manifest as cardiomyopathy (ATTR-CM) or polyneuropathy (ATTR-PN).
-
Neurodegenerative Diseases: TTR stabilization is also being explored as a neuroprotective strategy in conditions like Alzheimer's disease.[5]
Disease Pathway: TTR Amyloidogenesis
Caption: The TTR amyloid cascade and the mechanism of kinetic stabilization.
Exploratory Therapeutic Areas & Potential Targets
The broader family of biphenyl derivatives has been investigated for a range of other activities, suggesting additional avenues for exploration.[1][2][3]
-
Oncology: Biphenyl carboxylic acids have been synthesized as potential anticancer agents.[3] Some derivatives have shown activity against breast cancer cell lines, while others have been designed as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) or as Aurora A kinase inhibitors.[3][11][12] Fluorinated compounds are common in oncology, and some have shown promise against triple-negative breast cancer, prostate cancer, and melanoma.[13]
-
Metabolic Disease: Novel biphenyl carboxylic acid derivatives have been discovered as potent inhibitors of Urate Transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys.[14] Inhibition of URAT1 is a therapeutic strategy for treating hyperuricemia and gout.
-
Infectious Disease: Flexible biphenyl compounds have been developed as potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated target for antimalarial drugs.[15]
Target Validation Strategy & Experimental Workflows
A tiered approach is recommended to systematically validate the potential targets, starting with the highest probability candidates.
Workflow: Tiered Target Validation Funnel
Caption: A logical workflow for validating therapeutic targets.
Detailed Experimental Protocols
Protocol 1: COX-1/2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human COX-1 and COX-2 enzymes.
-
Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG₂ and then PGH₂ involves a peroxidase-mediated reaction that can be monitored colorimetrically.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to a reaction buffer containing heme and a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Add the test compound dilutions or a known control (e.g., Diflunisal, Celecoxib) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Monitor the oxidation of the substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Diflunisal (Control) | ~5 | ~30 | ~0.17 |
| Celecoxib (Control) | ~7.6 | ~0.04 | ~190 |
Protocol 2: TTR Fibril Formation Turbidity Assay
-
Objective: To evaluate the ability of the test compound to inhibit acid-mediated TTR amyloid fibril formation.
-
Principle: Wild-type TTR is stable at neutral pH but rapidly dissociates and aggregates at acidic pH (e.g., pH 4.4). The formation of insoluble amyloid fibrils can be monitored by an increase in the turbidity of the solution.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add purified human wild-type TTR protein to wells containing a buffer at neutral pH.
-
Add the test compound at various concentrations (e.g., in molar excess to the protein, such as 1:1, 2:1, 5:1 inhibitor:TTR ratios) or a known control (e.g., Diflunisal).
-
Incubate the plates for a period (e.g., 30 minutes) to allow for ligand binding to the native tetramer.
-
Induce aggregation by adding an acidic solution to lower the pH of each well to ~4.4.
-
Incubate the plate at 37°C and monitor the increase in turbidity by measuring light scattering at 400 nm at regular intervals for up to 72 hours.
-
Plot turbidity versus time. The percentage of inhibition is calculated by comparing the final turbidity of compound-treated samples to the vehicle control.
-
-
Data Presentation:
| Compound (2:1 molar ratio) | % Inhibition of TTR Aggregation @ 72h |
| Test Compound | Experimental Value |
| Diflunisal (Control) | >90% |
| Vehicle (DMSO) | 0% |
Pharmacokinetic & Toxicological Considerations
The chemical structure of this compound raises several key points for drug development that must be considered alongside target validation.
-
Plasma Protein Binding: Aryl carboxylic acids are known to bind to plasma proteins, primarily human serum albumin (HSA).[16][17] High plasma protein binding can affect the free fraction of the drug available to interact with its target and influence its pharmacokinetic profile.[18][19] It is crucial to determine the extent of this binding early in the development process.
-
Metabolic Activation: Carboxylic acids can be metabolically activated to form acyl-CoA thioesters or acyl-glucuronides.[20] These metabolites can be chemically reactive and, in some cases, have been associated with adverse drug reactions.[20] Early metabolic profiling in human liver microsomes is essential to identify potential liabilities.
-
Fluorine Substitution: The presence of fluorine atoms can significantly alter a molecule's properties, often increasing metabolic stability and membrane permeability. However, the position of the fluorine atoms is critical and can influence binding orientation and selectivity for different targets.[9]
Conclusion
This compound is a compound of significant therapeutic interest. The strategic framework presented in this guide, which prioritizes high-probability targets such as COX enzymes and Transthyretin based on strong structural analogy to Diflunisal, offers a resource-efficient path to elucidating its primary mechanism of action. The detailed protocols and validation workflow provide a clear, actionable plan for researchers. Successful validation of these primary targets, followed by systematic exploration of secondary possibilities in oncology and metabolic disease, will pave the way for the development of this promising molecule into a potential therapeutic agent for a range of human diseases.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. What is Diflunisal used for? [synapse.patsnap.com]
- 8. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 13. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia, with human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alteration in plasma protein binding properties of propranolol and flurbiprofen during development of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3',5'-Difluorobiphenyl-4-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its current and potential applications, supported by spectroscopic data and an in-depth discussion of its relevance in modern research.
Core Molecular Attributes
This compound, systematically named 4-(3,5-difluorophenyl)benzoic acid, is a biphenyl carboxylic acid distinguished by two fluorine atoms on the 3' and 5' positions of one of the phenyl rings. This specific fluorination pattern imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the design of novel compounds.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
| IUPAC Name | 4-(3,5-difluorophenyl)benzoic acid | [1] |
| CAS Number | 350682-84-7 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Experimentally determined values are not consistently reported in publicly available literature. However, similar biphenyl carboxylic acids exhibit melting points well above 200°C. For example, 4'-Fluorobiphenyl-4-carboxylic acid has a melting point of 235.0-246.0°C.[2] | |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. | General chemical principles |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields and tolerance of a wide range of functional groups.[3][4][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, typically potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degassing is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 2-3. This protonates the carboxylate salt to the carboxylic acid, causing it to precipitate.
-
Purification: Filter the precipitate and wash with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound as a solid.
Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the difluorophenyl ring will exhibit a doublet and a triplet pattern due to fluorine coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: This spectrum will show a single resonance for the two equivalent fluorine atoms, likely in the range of -100 to -140 ppm (relative to CFCl₃).[7][8]
-
FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid dimer.[9][10] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be present between 1680-1710 cm⁻¹.[5][9][11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[12][13][14]
Applications in Research and Development
The strategic placement of fluorine atoms in organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[15] The 3',5'-difluorobiphenyl moiety is a key pharmacophore in various areas of drug discovery.
3.1. Medicinal Chemistry and Drug Design:
The carboxylic acid group is a common feature in many drugs, often acting as a key interaction point with biological targets.[16] The this compound scaffold can be utilized as a starting point or a key intermediate in the synthesis of more complex drug candidates. The fluorine atoms can modulate the pKa of the carboxylic acid and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.[3] This moiety is particularly of interest in the development of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders.[17]
3.2. Materials Science:
Biphenyl derivatives are fundamental components in the synthesis of liquid crystals.[18] The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the nematic phase range and dielectric anisotropy, of these materials.[19][20][21] While direct applications of this compound in liquid crystals are not widely documented, its structural motifs are relevant to the design of new liquid crystalline materials with tailored properties for display technologies.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for researchers in both the life sciences and materials science. Its unique structural and electronic properties, conferred by the specific fluorination pattern, make it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The well-established Suzuki-Miyaura coupling provides a reliable and efficient synthetic route to this compound, enabling its broader exploration in various research and development endeavors. As the demand for sophisticated fluorinated organic molecules continues to grow, the importance of compounds like this compound in driving innovation is set to increase.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Solved The theoretical melting point of benzoic acid is 122° | Chegg.com [chegg.com]
- 11. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. data.epo.org [data.epo.org]
- 19. mdpi.com [mdpi.com]
- 20. CN102031120B - Fluorine-containing liquid crystal of 4-(2,3,5,6-tetrafluo-R substituent phenethyl) benzoic acid-4'-fluo-4-biphenyl ester - Google Patents [patents.google.com]
- 21. content.labscoop.com [content.labscoop.com]
A Technical Guide to the Safe Handling of 3',5'-Difluorobiphenyl-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety, hazards, and proper handling procedures for 3',5'-Difluorobiphenyl-4-carboxylic acid. As a specialized biphenyl derivative, understanding its specific properties is critical to ensuring a safe laboratory environment. This document synthesizes data from authoritative sources to provide a reliable framework for risk assessment and management.
Compound Identification and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of the biphenyl structure and fluorine atoms influences its chemical reactivity and physical characteristics. While comprehensive experimental data is limited, the following information is established.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.2 g/mol | [2] |
| CAS Number | 210243-26-4 | Inferred from PubChem CID 5288193[1] |
| Appearance | Solid (typical for carboxylic acids of similar MW) | [3][4] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents.[3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that requires careful handling. The primary hazards are irritant effects on the skin, eyes, and respiratory system.[1]
Caption: GHS Hazard classification for this compound.
Summary of GHS Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (STOT SE) | 3 | H335: May cause respiratory irritation |
Safe Handling and Exposure Control
A systematic approach to hazard control is essential when working with this compound. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls applied to handling the subject compound.
Engineering Controls
The primary engineering control is to handle the solid material within a certified chemical fume hood. This contains dust and prevents inhalation, which is a key route of exposure leading to respiratory irritation.[5] Ensure adequate ventilation is available in all areas where the chemical is stored or used.[6]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, dissolving, and reaction work-ups.
-
Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding emergency procedures.
-
Hygiene Practices: Wash hands and exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in laboratory areas.[6][7] Contaminated clothing should be removed and washed before reuse.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory as the final barrier of protection.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
-
Skin Protection: Impervious gloves (e.g., nitrile) must be worn.[5][9] Always inspect gloves before use and use proper removal technique to avoid skin contact. A fully buttoned lab coat is required.[10]
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[9]
Storage and Disposal
Storage Conditions
Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5][6]
-
Store locked up and segregated from incompatible materials such as strong oxidizing agents.[5][6]
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[8]
-
Do not mix with other waste streams.[8]
-
Leave the chemical in its original container or a clearly labeled waste container.
-
Handle uncleaned, empty containers as you would the product itself.[8]
Emergency Procedures
Rapid and correct response to an emergency is critical. All laboratory personnel should be familiar with these protocols.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention or call a poison control center. | [5][6] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation develops or persists, seek medical attention. | [5][9] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention from a specialist. | [5][8][9] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor for treatment advice. | [6][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6][8]
-
Specific Hazards from Combustion: In a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and potentially gaseous hydrogen fluoride (HF).[8][11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][11]
Accidental Release (Spill) Protocol
A clear, rehearsed spill response plan minimizes risk.
Caption: Step-by-step workflow for responding to a solid chemical spill.
Protocol Steps:
-
Evacuate and Alert: Evacuate non-essential personnel and alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Don PPE: Wear the personal protective equipment detailed in Section 3.3.
-
Containment: Prevent the powder from spreading. Do not let the product enter drains.
-
Clean-up: Carefully take up the material dry, avoiding the generation of dust.[5][8] Place the spilled material into a suitable, labeled container for disposal.[11]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected waste and contaminated materials according to institutional and local guidelines.
Toxicological Information
The primary toxicological concerns identified through GHS classification are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1] There is a lack of comprehensive toxicological studies, such as LD50 data or chronic exposure effects, for this compound. One safety data sheet for a similar compound notes, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[8] No data suggests the compound is a carcinogen.[5][8] Therefore, it is imperative to handle this chemical with the assumption that it is potentially harmful and to minimize all routes of exposure.
References
- 1. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 [amp.chemicalbook.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. msds.carboline.com [msds.carboline.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: 3',5'-Difluorobiphenyl-4-carboxylic acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Role of Fluorinated Biphenyls in Modern Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it ideal for targeted interactions with biological macromolecules. The strategic incorporation of fluorine atoms into this scaffold further enhances its utility, profoundly influencing key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity and pKa.[1] These attributes make fluorinated biphenyls, such as 3',5'-Difluorobiphenyl-4-carboxylic acid, highly sought-after building blocks in the design of novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of complex APIs. We will delve into its synthesis and explore its application in two of the most fundamental transformations in pharmaceutical chemistry: amide bond formation and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₂O₂ | PubChem[2] |
| Molecular Weight | 234.20 g/mol | PubChem[2] |
| IUPAC Name | 4-(3,5-difluorophenyl)benzoic acid | PubChem[2] |
| CAS Number | 350682-84-7 | PubChem[2] |
| Appearance | Solid (form may vary) | --- |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and alcohols. | General chemical knowledge |
| Safety | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] | PubChem[2] |
Synthesis of the Building Block: A Protocol for this compound
The most common and efficient method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.
Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the title compound. The choice of catalyst, base, and solvent system may require optimization depending on the specific scale and equipment.
Materials:
-
4-Bromobenzoic acid
-
3,5-Difluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Application in API Synthesis: Amide Bond Formation
The carboxylic acid functionality of this compound serves as a versatile handle for derivatization, most commonly through amide bond formation. Amide bonds are prevalent in a vast number of pharmaceuticals due to their high stability and ability to participate in hydrogen bonding.
Caption: General workflow for amide coupling.
Protocol 2: Amide Coupling using HATU
This protocol describes the formation of an amide bond using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of amines, including those that are electron-deficient or sterically hindered.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 1-4 hours | Highly efficient for a broad range of amines. |
| EDC/HOBt | DIPEA or Et₃N | DCM or DMF | 12-24 hours | A classic and cost-effective method.[6][8] |
| SOCl₂ | Pyridine (catalytic) | Toluene | 2-6 hours | Forms the acid chloride in situ; suitable for robust substrates. |
| DCC/DMAP | --- | DCM | 4-12 hours | Byproduct (DCU) can be challenging to remove. |
Application in API Synthesis: Further Elaboration via Suzuki-Miyaura Coupling
While the building block itself can be synthesized via a Suzuki-Miyaura reaction, it can also be a substrate for a second coupling reaction if a halo-substituent is present on the other aromatic ring. For instance, starting from a bromo-substituted benzoic acid derivative would yield a biphenyl with a bromine atom that can be further functionalized.
Exemplary Application in Drug Discovery: Transthyretin Amyloidosis
While no currently marketed drug is explicitly synthesized from this compound, the fluorinated biphenyl carboxylic acid scaffold is of significant interest in drug discovery. For instance, derivatives of 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid have been patented for their ability to stabilize the tetrameric native state of transthyretin, a therapeutic strategy for the treatment of amyloidosis.[9] This highlights the potential of such scaffolds in addressing protein misfolding diseases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex APIs. Its fluorinated biphenyl core offers desirable physicochemical properties for drug candidates, while the carboxylic acid handle allows for straightforward derivatization through robust and well-established synthetic methodologies like amide bond formation. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3',5'-Difluorobiphenyl-4-carboxylic Acid
Introduction: The Strategic Importance of 3',5'-Difluorobiphenyl-4-carboxylic Acid in Modern Chemistry
This compound is a key structural motif in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms on one of the phenyl rings significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a highly valuable building block for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.[1] The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of the primary functionalization strategies for this compound, with a focus on detailed experimental protocols for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The methodologies presented are designed to be robust and reproducible, providing researchers and drug development professionals with a practical guide for the synthesis of novel derivatives.
I. Amide Bond Formation: Crafting Bioactive Carboxamides
The conversion of the carboxylic acid to an amide is one of the most fundamental and widely utilized transformations in drug discovery. Amide bonds are prevalent in a vast array of pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.[2]
Causality of Experimental Choices in Amide Coupling
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization when dealing with chiral amines. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further suppress side reactions and enhance coupling efficiency.[2]
For the functionalization of this compound, a common approach involves the use of a carbodiimide coupling reagent in the presence of an activating agent. This method is generally efficient, cost-effective, and compatible with a wide range of amines.
Experimental Protocol: Synthesis of N-Aryl-3',5'-difluorobiphenyl-4-carboxamides
This protocol outlines a general procedure for the synthesis of an N-aryl amide derivative of this compound.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution and stir at room temperature for 30 minutes. This pre-activation step forms the active ester intermediate.
-
Amine Addition: Add the desired aniline (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3',5'-difluorobiphenyl-4-carboxamide.
Data Presentation:
| Entry | Amine | Coupling Reagents | Solvent | Yield (%) |
| 1 | Aniline | EDC, HOBt | DMF | ~85-95% |
| 2 | 4-Fluoroaniline | HATU, DIPEA | DMF | ~90-98% |
| 3 | Benzylamine | DCC, HOBt | DCM/DMF | ~80-90% |
Yields are representative and may vary depending on the specific amine and reaction conditions.
Visualization of Experimental Workflow:
Caption: Workflow for the synthesis of N-Aryl-3',5'-difluorobiphenyl-4-carboxamides.
II. Esterification: Accessing Ester Derivatives
Esterification of the carboxylic acid provides another avenue for functionalization, leading to compounds with altered solubility, polarity, and potential for further reactions. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[1][3][4]
Causality of Experimental Choices in Fischer Esterification
The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the ester product, it is common to use a large excess of the alcohol, which also serves as the solvent.[1][3] The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
Experimental Protocol: Synthesis of Methyl 3',5'-Difluorobiphenyl-4-carboxylate
This protocol describes the synthesis of the methyl ester of this compound via Fischer esterification. A similar procedure has been reported for the synthesis of methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate.[5]
Materials:
-
This compound
-
Methanol, anhydrous
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours). Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography if necessary to yield methyl 3',5'-difluorobiphenyl-4-carboxylate.
Data Presentation:
| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 14 | ~93%[5] |
| 2 | Ethanol | p-TsOH | 12 | ~90% |
Yields are based on a similar reported procedure and may vary.[5]
Visualization of Experimental Workflow:
Caption: Workflow for Fischer Esterification of this compound.
III. Suzuki-Miyaura Cross-Coupling: Expanding the Biphenyl Core
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This reaction can be employed to further functionalize the biphenyl scaffold of this compound derivatives, such as its methyl ester.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. The palladium catalyst, typically in the form of Pd(0) or a Pd(II) precatalyst, is essential for the catalytic cycle. The ligand stabilizes the palladium center and influences its reactivity. A base is required to activate the boronic acid for transmetalation to the palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3',5'-Difluorobiphenyl-4-carboxylate Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of methyl 3',5'-difluorobiphenyl-4-carboxylate with a boronic acid. The specific halogenated position would need to be introduced in a prior synthetic step.
Materials:
-
Halogenated methyl 3',5'-difluorobiphenyl-4-carboxylate (e.g., bromo or iodo derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add the halogenated methyl 3',5'-difluorobiphenyl-4-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Bromo-derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~80-95% |
| 2 | Iodo-derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~85-98% |
Yields are representative and can vary based on specific substrates and conditions.
Visualization of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling of a 3',5'-Difluorobiphenyl-4-carboxylate Derivative.
IV. Safety Considerations
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Coupling Reagents (EDC, DCC, HATU): Can be sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents (DMF, DCM): Are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Handle in a fume hood and wear appropriate gloves.
-
Strong Acids (H₂SO₄): Are corrosive. Handle with extreme care and appropriate PPE.
-
Palladium Catalysts: Can be toxic and flammable. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
V. Conclusion
This compound is a versatile building block for the synthesis of a wide range of functionalized molecules. The protocols detailed in this application note for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to explore the chemical space around this important scaffold. The choice of reaction conditions and reagents should be tailored to the specific substrate and desired product, with careful consideration of the underlying chemical principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pschemicals.com [pschemicals.com]
- 7. researchgate.net [researchgate.net]
Application and Protocol Guide for the Quantification of 3',5'-Difluorobiphenyl-4-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3',5'-Difluorobiphenyl-4-carboxylic acid, a compound commonly known as diflunisal. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical methodologies employing High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and accuracy in diverse matrices such as bulk pharmaceuticals and human plasma.
Introduction: The Significance of this compound Quantification
This compound, or diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It is utilized for the management of mild to moderate pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1] Beyond its established anti-inflammatory and analgesic properties, recent research has repurposed diflunisal as a kinetic stabilizer of transthyretin, showing promise in the treatment of transthyretin amyloidosis, a rare and progressive disease.[2]
Accurate and precise quantification of diflunisal is paramount throughout the drug development lifecycle. In pharmaceutical manufacturing, it ensures dosage uniformity and product quality. In preclinical and clinical studies, robust bioanalytical methods are essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring to optimize efficacy and patient safety.[2][3] The complexity of biological matrices necessitates highly selective and sensitive methods to distinguish the parent drug from its metabolites, such as acyl and phenolic glucuronides.[3][4]
This guide provides a selection of validated analytical methods, offering a framework for establishing reliable quantification of this compound in both simple and complex sample types.
Core Analytical Strategies: A Method Selection Guide
The choice of an analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques employed are reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors.
-
HPLC with UV/Diode-Array Detection (DAD): This is a widely accessible and robust technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[1][2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as quantifying the drug in plasma or serum, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity allow for the measurement of low concentrations in complex biological matrices, and it can differentiate the parent drug from its metabolites.[3][4][6]
The following sections provide detailed protocols for these recommended methodologies.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is ideal for the quality control of this compound in its pure form or in pharmaceutical dosage forms.
Principle of the Method
The method is based on the separation of this compound from potential impurities or other active pharmaceutical ingredients using reversed-phase chromatography. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV or DAD detector.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Diode-Array Detector
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB-C8 (4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | 0.05 M Phosphoric acid: Acetonitrile: Methanol (40:48:12, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 228 nm[1] or 230 nm[2] |
| Run Time | Approximately 10 minutes |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.[1][2]
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Workflow Visualization
Caption: Workflow for HPLC-UV/DAD analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is the preferred choice for the quantification of this compound in biological matrices such as human plasma.
Principle of the Method
The analyte and an internal standard (IS) are first extracted from the plasma matrix. Chromatographic separation is then performed using a reversed-phase column, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., Shimadzu LC system coupled with an Applied Biosystems Sciex API 4000 mass spectrometer)
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)[6]
4.2.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 50 µL of human plasma, add the internal standard solution (e.g., clofibric acid).[3] For calibration standards and quality control (QC) samples, add the appropriate volume of the working standard solution of this compound.
-
Acidification: Acidify the plasma samples with formic acid.[8]
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | Prodigy ODS3V (150 x 4.6 mm, 5 µm)[3] or similar C18 column |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (45:55, v/v)[4] |
| Flow Rate | 0.60 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| MRM Transitions | This compound: m/z 249.0 → 205.0[9]Clofibric acid (IS): m/z 213.1 → 126.9[9] |
| Key MS Parameters | Turbo Heater Temperature: 400°C, IonSpray Voltage: -3000 V[8] |
Data Analysis and Validation
-
Calibration Curve: The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used. The linear dynamic range is often validated from 1.00 to 160 µg/mL.[3][4]
-
Validation Parameters: The method should be validated according to regulatory guidelines (e.g., USFDA), assessing parameters such as accuracy, precision (intra- and inter-batch), selectivity, recovery, and matrix effect.[4] Precision (as %CV) should be ≤4.2%, and mean recovery should be >92%.[3]
Workflow Visualization
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | Pharmaceutical Formulation | 5–100 µg/mL | Not Reported | Not Reported | [1] |
| HPLC-UV | Bulk Drug | 0.5–125 µg/mL | Not Reported | Not Reported | [2] |
| HPLC-UV | Human Plasma | 0.48–120 µg/mL | Not Reported | Not Reported | [2] |
| LC-MS/MS | Human Plasma | 1.00–160 µg/mL | 0.10 µg/mL | 1.00 µg/mL | [3] |
| Spectrofluorimetry | Pure Form | 0.1–0.9 µg/mL | 0.02 µg/mL | 0.07 µg/mL | [10] |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV/DAD and LC-MS/MS should be based on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is crucial to ensure data integrity and compliance with regulatory standards. The protocols presented here, grounded in published and validated methodologies, offer a solid starting point for researchers and drug development professionals.
References
- 1. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity | European Journal of Chemistry [eurjchem.com]
Application Note: 3',5'-Difluorobiphenyl-4-carboxylic Acid as a Key Building Block for Novel Anti-inflammatory Agents
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous nonsteroidal anti-inflammatory drugs (NSAIDs). Strategic fluorination of this scaffold can significantly enhance metabolic stability, binding affinity, and overall pharmacological profile. This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 3',5'-difluorobiphenyl-4-carboxylic acid, a key intermediate for developing next-generation selective cyclooxygenase-2 (COX-2) inhibitors. We present a robust, step-by-step protocol for the synthesis of this building block via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, its subsequent elaboration into a potent anti-inflammatory agent, and an exploration of the mechanistic basis for its activity.
Introduction: The Strategic Advantage of Fluorination in NSAID Design
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—by inhibiting cyclooxygenase (COX) enzymes.[1][2] The COX enzyme has two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like maintaining the gastrointestinal mucosa lining, and COX-2, an inducible enzyme that is upregulated during inflammatory responses.[3] The gastrointestinal side effects of traditional NSAIDs often stem from their non-selective inhibition of COX-1.[4] Consequently, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to provide potent anti-inflammatory relief with an improved safety profile.[3]
The this compound scaffold is of particular interest. The fluorine atoms at the 3' and 5' positions of the distal phenyl ring offer several key advantages:
-
Enhanced Potency: Fluorine's high electronegativity can lead to favorable electrostatic interactions within the enzyme's active site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the drug's half-life.
-
Modulated Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, potentially optimizing its interaction with key residues like arginine in the COX active site.
This guide will focus on the practical synthesis and application of this valuable building block.
Synthesis of the Core Intermediate: this compound
The most efficient and modular method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 4-bromobenzoic acid and 3,5-difluorophenylboronic acid.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3,5-Difluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane. Stir for 10 minutes at room temperature until a homogenous catalyst solution is formed.
-
Scientist's Note: Pre-mixing the palladium source and the phosphine ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.
-
-
Reagent Addition: Add the catalyst solution to the main reaction flask. Follow this by adding a 4:1 mixture of 1,4-dioxane and deionized water.
-
Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the mixture to pH 2-3 using 2M HCl. This will protonate the carboxylate salt, making the product soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
Workflow Diagram
Caption: Suzuki-Miyaura synthesis of the core intermediate.
Application: Synthesis of a Selective COX-2 Inhibitor
The synthesized this compound can be readily converted into a potent anti-inflammatory agent. A common strategy involves the amidation of the carboxylic acid to introduce functionalities known to confer COX-2 selectivity, such as a sulfonamide group.
Experimental Protocol: Amide Coupling
This protocol describes the coupling of the core intermediate with 4-aminobenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
4-Aminobenzenesulfonamide (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Scientist's Note: EDC is a zero-length crosslinker that activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and improve the efficiency of the coupling by forming an activated ester, which is less susceptible to racemization.
-
-
Amine Addition: To the activated mixture, add 4-aminobenzenesulfonamide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.
-
Workup and Purification: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether. The crude product can be purified by column chromatography on silica gel to yield the final compound, N-(4-sulfamoylphenyl)-3',5'-difluorobiphenyl-4-carboxamide.
Expected Data Summary
| Compound | Molecular Formula | Expected Yield (%) | Purity (HPLC) |
| This compound | C₁₃H₈F₂O₂ | >85 | >98% |
| Final COX-2 Inhibitor | C₁₉H₁₄F₂N₂O₃S | >70 | >99% |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The efficacy of NSAIDs is determined by their ability to bind within the cyclooxygenase active site channel and block the entry of the substrate, arachidonic acid.[8] The designed molecule, N-(4-sulfamoylphenyl)-3',5'-difluorobiphenyl-4-carboxamide, incorporates key structural features that favor selective binding to COX-2 over COX-1.
-
Binding to the Selectivity Pocket: The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a distinct side pocket.[9] The phenylsulfonamide moiety is specifically designed to fit into this side pocket, an interaction that is sterically hindered in COX-1 by the presence of an isoleucine residue (Ile523) instead of the smaller valine (Val523) found in COX-2.[10]
-
Hydrogen Bonding: The terminal -SO₂NH₂ group of the sulfonamide can form crucial hydrogen bonds with residues within this side pocket, such as Gln192 and Arg513, anchoring the inhibitor firmly in place.[10]
-
Role of the Difluoro Moiety: The 3',5'-difluoro substitution pattern on the biphenyl core contributes to enhanced binding affinity through favorable hydrophobic and electronic interactions within the main channel of the enzyme active site.[8][11]
Diagram of COX-2 Inhibition
Caption: Selective inhibition of COX-2 by the synthesized agent.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of modern anti-inflammatory agents. The synthetic protocols provided herein are robust, scalable, and utilize well-established chemical transformations. The strategic incorporation of difluoro-substituents, combined with functionalities that target the COX-2 selectivity pocket, offers a clear and rational pathway for the development of potent and safer NSAIDs. This application note serves as a practical guide for researchers aiming to explore this promising area of medicinal chemistry.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 8. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design of COX-2 selectivity into flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3',5'-Difluorobiphenyl-4-carboxylic Acid in Advanced Materials Science
Introduction: The Strategic Role of Fluorination in Biphenyl Scaffolds
In the landscape of materials science, the precise molecular architecture of organic building blocks is paramount to achieving desired macroscopic properties. 3',5'-Difluorobiphenyl-4-carboxylic acid is a quintessential example of a rationally designed monomer, poised for significant contributions to the fields of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs). The strategic placement of two fluorine atoms on the terminal phenyl ring, meta to the biphenyl linkage, imparts a unique combination of steric and electronic effects. This difluorination introduces a strong dipole moment perpendicular to the long axis of the molecule, which is a critical design element for tuning the dielectric anisotropy in liquid crystalline materials. Furthermore, the high electronegativity and stability of the carbon-fluorine bond can enhance thermal stability, oxidative resistance, and influence intermolecular interactions, thereby dictating the self-assembly and performance of the resulting materials. The carboxylic acid functionality provides a versatile handle for esterification and amidation reactions, enabling its incorporation into a wide array of polymeric structures and serving as a robust coordinating ligand for the construction of porous MOFs.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and an in-depth analysis of the structure-property relationships that underpin its utility in materials science.
PART 1: Synthesis of this compound
The most efficient and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond between an aryl halide and an organoboron compound under mild conditions with high functional group tolerance.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-bromobenzoic acid with 3,5-difluorophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3,5-Difluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Potassium Carbonate (K₂CO₃) solution
-
Toluene
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid, 3,5-difluorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the 2 M aqueous potassium carbonate solution.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Application in Liquid Crystalline Materials
The unique molecular geometry and dipolar nature of this compound make it an excellent building block for thermotropic liquid crystals. The lateral fluorine atoms are known to induce a negative dielectric anisotropy (Δε), which is highly desirable for display technologies such as Vertical Alignment (VA) and In-Plane Switching (IPS) modes[1]. The carboxylic acid group can be readily esterified with various aliphatic or aromatic alcohols to generate a library of liquid crystalline compounds with tailored mesophase behavior.
Protocol 2: Synthesis of a Nematic Liquid Crystal Ester
This protocol describes the synthesis of a liquid crystalline ester from this compound and 4-pentylphenol.
Reaction Scheme:
Caption: Esterification to form a liquid crystalline compound.
Materials:
-
This compound (1.0 eq)
-
4-Pentylphenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reactant Dissolution: Dissolve this compound, 4-pentylphenol, and DMAP in anhydrous DCM in a round-bottom flask.
-
Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Work-up: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure liquid crystalline ester.
Expected Properties and Characterization:
The resulting ester is expected to exhibit a nematic liquid crystal phase. The transition temperatures and optical properties can be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Property | Expected Value | Characterization Method |
| Melting Point (Tₘ) | 50-70 °C | DSC, POM |
| Clearing Point (T꜀) | 100-130 °C | DSC, POM |
| Nematic Range | Broad | DSC, POM |
| Dielectric Anisotropy (Δε) | Negative | Dielectric Spectroscopy |
PART 3: Application in High-Performance Polymers
The rigidity and thermal stability of the difluorobiphenyl core make this compound a valuable monomer for the synthesis of high-performance polymers such as aromatic polyesters. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.
Protocol 3: Synthesis of an Aromatic Polyester
This protocol outlines the polycondensation of this compound (after conversion to its acyl chloride) with a diol, such as 4,4'-biphenol, to form a wholly aromatic polyester.
Workflow:
Caption: Two-step synthesis of an aromatic polyester.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4,4'-Biphenol
-
High-boiling point solvent (e.g., diphenyl ether)
-
Pyridine (as an acid scavenger)
Procedure:
-
Acyl Chloride Synthesis: Convert this compound to its acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ by distillation.
-
Polycondensation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-biphenol in a high-boiling point solvent containing pyridine.
-
Monomer Addition: Heat the solution and add the 3',5'-Difluorobiphenyl-4-carbonyl chloride dropwise.
-
Polymerization: Maintain the reaction at an elevated temperature (e.g., 180-220 °C) for several hours to allow for the growth of high molecular weight polymer chains.
-
Isolation: Precipitate the polymer by pouring the hot reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and acetone, and dry it under vacuum.
Expected Polymer Properties:
The resulting aromatic polyester is anticipated to have high thermal stability and a high glass transition temperature (Tg). These properties are characteristic of rigid-rod polymers.
| Property | Expected Performance | Characterization Method |
| Glass Transition Temp. (Tg) | > 200 °C | DSC |
| Thermal Decomposition Temp. | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in polar aprotic solvents | Solubility Tests |
| Mechanical Properties | High modulus and strength | Tensile Testing |
PART 4: Application in Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine atoms can modify the electronic properties of the pore surfaces, potentially enhancing the selectivity for gas adsorption and separation.
Protocol 4: Solvothermal Synthesis of a Cu-based MOF
This protocol describes a typical solvothermal synthesis of a MOF using this compound as the organic linker and copper(II) nitrate as the metal source.
Workflow:
Caption: General workflow for the solvothermal synthesis of a MOF.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: Dissolve this compound and Cu(NO₃)₂·3H₂O in a mixture of DMF and ethanol in a glass vial.
-
Solvothermal Reaction: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 100 °C) for 24-72 hours.
-
Crystal Formation: Allow the autoclave to cool slowly to room temperature. Colored crystals of the MOF should form.
-
Isolation and Washing: Isolate the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for several days (solvent exchange), followed by heating under vacuum.
Expected MOF Properties:
The resulting MOF is expected to be a crystalline, porous material with a high surface area. The fluorine-lined pores may exhibit selective adsorption of polarizable molecules like CO₂.
| Property | Expected Characteristic | Characterization Method |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
| Porosity | High Surface Area | Gas (N₂, Ar) Adsorption Isotherms |
| Thermal Stability | Stable up to ~300 °C | Thermogravimetric Analysis (TGA) |
| Gas Separation | Potential for CO₂/CH₄ selectivity | Gas Adsorption Measurements |
Conclusion
This compound is a highly versatile and strategically designed building block for advanced materials. Its unique combination of a rigid biphenyl core, precisely positioned fluorine substituents, and a reactive carboxylic acid functionality allows for the rational design and synthesis of liquid crystals with negative dielectric anisotropy, high-performance aromatic polyesters with excellent thermal stability, and functional metal-organic frameworks with tailored pore chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this molecule in creating next-generation materials for a wide range of technological applications.
References
Application Notes and Protocols for 3',5'-Difluorobiphenyl-4-carboxylic Acid as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3',5'-Difluorobiphenyl-4-carboxylic acid is not extensively documented as a standalone ligand in the catalytic literature, its structural motifs are emblematic of a broader class of biphenyl carboxylic acids that are pivotal in modern catalysis. This guide synthesizes established principles of catalysis, offering a comprehensive look at how a molecule like this compound could be leveraged as a ligand. We will explore its synthesis, its potential roles in catalytic cycles, and provide detailed, adaptable protocols for its application in key transformations such as palladium-catalyzed cross-coupling and C-H functionalization. The strategic placement of fluorine atoms on the biphenyl scaffold presents unique electronic properties that can be exploited to modulate catalytic activity and selectivity, a concept we will delve into throughout this guide.
Introduction: The Strategic Role of Fluorinated Biphenyl Carboxylic Acids in Catalysis
Biphenyl carboxylic acids represent a versatile class of ligands in transition metal catalysis. The carboxylic acid moiety can serve as an anchor to the metal center, while the biphenyl backbone provides a rigid scaffold that can be readily modified to fine-tune steric and electronic properties. The introduction of fluorine atoms, as in this compound, imparts significant electronic perturbations. The high electronegativity of fluorine leads to a general electron-withdrawing effect, which can influence the electron density at the metal center, thereby modulating its reactivity and stability throughout the catalytic cycle. This can have profound implications for key steps such as oxidative addition and reductive elimination in cross-coupling reactions.
The application of carboxylic acid-containing ligands is particularly notable in palladium-catalyzed reactions.[1] These ligands can facilitate challenging transformations, including the activation of C-H bonds, by acting as directing groups or by modifying the electronic environment of the palladium catalyst.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions.[2] A common route involves the coupling of a boronic acid with an aryl halide.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the coupling of (3,5-difluorophenyl)boronic acid with methyl 4-bromobenzoate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Materials:
-
(3,5-difluorophenyl)boronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add (3,5-difluorophenyl)boronic acid (1.2 eq), methyl 4-bromobenzoate (1.0 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and water to create a 4:1 solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation of the Ester:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain methyl 3',5'-difluorobiphenyl-4-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Caption: Workflow for the synthesis of this compound.
Application in Palladium-Catalyzed C-H Functionalization
Carboxylic acids can serve as effective directing groups in palladium-catalyzed C-H functionalization reactions.[3] The carboxylate can coordinate to the palladium center, bringing it into proximity with a specific C-H bond, thereby facilitating its activation. The following is a general protocol for a hypothetical C-H olefination of an aliphatic carboxylic acid, where a ligand such as this compound could be employed to modulate the reactivity of the palladium catalyst.
Protocol 2: Ligand-Modulated C-H Olefination
Materials:
-
Aliphatic carboxylic acid substrate
-
Alkene coupling partner (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (as a potential ligand)
-
Oxidant (e.g., benzoquinone)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., tert-amyl alcohol)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the aliphatic carboxylic acid (1.0 eq), alkene (1.5 eq), palladium(II) acetate (0.05 eq), this compound (0.1 eq), benzoquinone (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tert-amyl alcohol as the solvent.
-
-
Reaction Execution:
-
Seal the vessel and heat the mixture to 100-120 °C for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Plausible catalytic cycle for C-H olefination.
Mechanistic Considerations and the Role of Fluorine Substituents
The electronic impact of the 3',5'-difluoro substitution pattern on the biphenyl-4-carboxylic acid ligand is significant. The two fluorine atoms exert a strong inductive electron-withdrawing effect. When this ligand coordinates to a metal center, it can decrease the electron density on the metal. This can have several consequences for a catalytic cycle:
-
Oxidative Addition: A more electron-deficient metal center may undergo oxidative addition more readily, potentially accelerating this key step in cross-coupling reactions.
-
Reductive Elimination: Conversely, reductive elimination is often favored by a more electron-rich metal center. An electron-withdrawing ligand could slow down this step.
-
Catalyst Stability: The electronic modifications can also impact the stability of the catalytic species, potentially preventing decomposition pathways and leading to higher overall catalyst turnover.
The interplay of these effects determines the overall efficiency of the catalytic system. The optimal electronic properties of a ligand are often reaction-dependent, necessitating empirical screening and optimization.
Data Summary
The following table provides representative data for a Suzuki-Miyaura coupling reaction to synthesize a fluorinated biphenyl, which is the core structure of the ligand .
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-anisole | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| Methyl 4-iodobenzoate | (3,5-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | (3,5-Difluorophenyl)boronic acid | PdCl₂(dppf) | - | K₃PO₄ | DMF | 110 | 6 | 89 |
This data is representative and compiled from general knowledge of Suzuki-Miyaura reactions.
Conclusion
This compound, while not a widely cited ligand itself, represents a class of electronically tunable ligands with significant potential in catalysis. Its synthesis is straightforward via established cross-coupling methodologies. By understanding the fundamental principles of ligand design and catalytic mechanisms, researchers can rationally employ such fluorinated biphenyl carboxylic acids to modulate the performance of transition metal catalysts. The protocols and mechanistic insights provided herein serve as a foundational guide for scientists and professionals in drug development and chemical research to explore the application of this and related ligands in innovative catalytic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3',5'-Difluorobiphenyl-4-carboxylic acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and commercially available starting materials for this synthesis are 4-carboxyphenylboronic acid (or its ester derivatives) and 1-bromo-3,5-difluorobenzene.[1] The reactivity of the aryl halide partner is a crucial consideration, with the general trend being I > Br > OTf >> Cl.[2] While aryl bromides offer a good balance of reactivity and stability, aryl iodides can be used for faster reactions, and specialized catalyst systems may be required for less reactive aryl chlorides.[2][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this specific Suzuki coupling can stem from several factors. The primary suspects are often related to the stability of the boronic acid, the efficiency of the catalyst system, and the reaction conditions. Electron-deficient arylboronic acids, like 4-carboxyphenylboronic acid, are particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Additionally, the electron-withdrawing fluorine atoms on the aryl bromide can influence the oxidative addition step. Catalyst deactivation and improper reaction setup are also common culprits.
Q3: Can I use 4-carboxyphenylboronic acid directly, or should I use an ester derivative?
A3: While 4-carboxyphenylboronic acid can be used directly, the free carboxylic acid can sometimes complicate the reaction, particularly concerning the choice of base.[4] Ester derivatives, such as the methyl or pinacol esters, are often more stable and less prone to protodeboronation.[2][5] If you are experiencing issues with the free acid, converting it to a more stable boronic ester, like a pinacol or MIDA boronate, is a highly recommended strategy.[2][5]
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
A4: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[6][7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[6] For substrates with acidic functional groups like a carboxylic acid, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[4] The choice of base can significantly impact yield and should be optimized for your specific system.[6]
Q5: How critical is the exclusion of oxygen from the reaction?
A5: The exclusion of oxygen is absolutely critical for a successful Suzuki coupling.[2] The catalytically active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[5] Similarly, phosphine ligands are prone to oxidation.[2] Therefore, it is imperative to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire process.[2]
Troubleshooting Guide
Navigating the challenges of synthesizing this compound requires a systematic approach to troubleshooting. The table below outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: Pd(0) catalyst oxidized; ligand degraded. | Use fresh, high-quality catalyst and ligands. Ensure proper storage under an inert atmosphere. Consider using more robust pre-catalysts. |
| Inefficient Oxidative Addition: The C-Br bond on the electron-deficient 1-bromo-3,5-difluorobenzene is not being effectively cleaved by the Pd(0) catalyst. | Use a more electron-rich and sterically demanding phosphine ligand (e.g., a Buchwald-type ligand) to promote oxidative addition.[8] Increase the reaction temperature. | |
| Ineffective Transmetalation: The boronic acid is not being efficiently transferred to the palladium center. | Optimize the base and solvent system. Ensure the base is sufficiently soluble. Consider converting the boronic acid to a more reactive boronate ester.[5] | |
| Protodeboronation of 4-carboxyphenylboronic acid: The boronic acid is being replaced by a hydrogen atom before it can couple. | Use a milder base (e.g., K₃PO₄ or KF).[9] Run the reaction at a lower temperature if possible. Use a boronic ester derivative for increased stability.[2] | |
| Formation of Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form biphenyl-4,4'-dicarboxylic acid. | This is often caused by the presence of oxygen, which can generate Pd(II) species that promote homocoupling.[5] Ensure rigorous exclusion of oxygen. Use a slight excess of the aryl bromide. |
| Dehalogenation of Aryl Bromide: The bromine atom on 1-bromo-3,5-difluorobenzene is replaced by a hydrogen atom. | This can be a result of side reactions involving the catalyst and solvent or base.[5] Ensure the purity of all reagents and solvents. | |
| Inconsistent Results | Variable Reagent Quality: Purity of starting materials, catalyst, ligand, base, and solvent can vary between batches. | Use reagents from reputable suppliers and check their purity. Use anhydrous and degassed solvents.[2] |
| Inadequate Inert Atmosphere: Inconsistent or incomplete removal of oxygen. | Refine your degassing procedure (e.g., multiple vacuum/inert gas cycles or sparging with inert gas).[2][10] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in your synthesis.
Caption: A systematic workflow for troubleshooting the Suzuki coupling reaction.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol serves as a good starting point for your optimization efforts.
Materials:
-
4-Carboxyphenylboronic acid (1.0 equiv)
-
1-Bromo-3,5-difluorobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid, 1-bromo-3,5-difluorobenzene, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent mixture and add this solution to the reaction flask via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Optimized Protocol Using a Buchwald Precatalyst and a Milder Base
This protocol incorporates advanced ligands and a different base to address potential issues of catalyst deactivation and protodeboronation.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)
-
1-Bromo-3,5-difluorobenzene (1.1 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 1-bromo-3,5-difluorobenzene, XPhos Pd G3, and potassium phosphate to a reaction vial equipped with a stir bar.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
purification challenges of 3',5'-Difluorobiphenyl-4-carboxylic acid
Technical Support Center: 3',5'-Difluorobiphenyl-4-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common and often complex purification challenges encountered during and after its synthesis, providing field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Section 1: Understanding the Core Challenge - Synthesis and Impurity Profile
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, typically between a boronic acid/ester and an aryl halide, is efficient but can generate a predictable yet challenging array of impurities.[1][2] Understanding the origin of these impurities is the first step toward designing an effective purification strategy.
The primary impurities often stem from side reactions involving the starting materials and catalyst. Common culprits include:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material (e.g., biphenyl from two aryl halides).[2][3]
-
Protodeboronation Products: The boronic acid starting material can be replaced by a hydrogen atom from the solvent or base, leading to the formation of 1,3-difluorobenzene.[2]
-
Dehalogenation Products: The aryl halide can lose its halogen atom, resulting in benzoic acid.[2]
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can remain in the final product, often as palladium black or other complexes, which can be difficult to remove and may interfere with subsequent reactions or biological assays.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-bromobenzoic acid (or other halide) and 3,5-difluorophenylboronic acid.
The structural similarity between the desired product and these organic impurities, particularly the homocoupling byproducts, makes purification by simple crystallization or extraction non-trivial.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is an off-white or brownish solid/oil instead of a clean white powder. What are the likely contaminants?
A1: An off-color appearance typically points to the presence of residual palladium catalyst or colored organic impurities.[1] Palladium black is a common byproduct when the catalyst degrades and precipitates.[2] Certain high-molecular-weight organic byproducts formed during the reaction can also be colored.
Troubleshooting Steps:
-
Palladium Removal: After the reaction, ensure the catalyst is thoroughly removed. A common and effective method is to filter the reaction mixture through a pad of Celite while still hot.[1] For stubborn residual palladium, treatment with activated carbon or specialized palladium scavengers may be necessary.
-
Oxidative Workup: Sometimes, a mild oxidative workup can help solubilize metallic palladium. However, care must be taken to avoid degrading the desired product.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively remove both colored organic impurities and fine catalyst residues. (See Section 4 for protocol).
Q2: My NMR spectrum shows clean product, but my yield is very low after purification. Where am I losing material?
A2: Significant material loss often occurs during the workup and purification steps, particularly with highly polar or amphiphilic molecules like carboxylic acids.
Potential Causes & Solutions:
-
Acid-Base Extraction: During an aqueous workup, ensure the pH is correctly adjusted. To extract the product into an organic layer, the aqueous phase must be acidified well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is fully protonated and less water-soluble. Conversely, when extracting with a base to remove neutral impurities, ensure the pH is high enough (pH > 8) to fully deprotonate the acid into its more water-soluble carboxylate salt.
-
Recrystallization Solvent: Using a solvent in which your product is too soluble, even when cold, will lead to significant losses in the mother liquor.[4] You may need to screen several solvents or use a mixed-solvent system to find the optimal balance between high solubility when hot and low solubility when cold.[5][6]
-
Premature Precipitation: If the crude product is not fully dissolved in the hot recrystallization solvent before cooling, impurities can be trapped within the crystals, necessitating further purification steps that reduce overall yield.
Q3: I'm having trouble getting my product to crystallize. It either "oils out" or remains in solution.
A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with impure samples, as impurities can depress the melting point.
dot
Caption: Decision tree for troubleshooting recrystallization.
Solutions for Crystallization Issues:
-
For Oiling Out: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the saturation point is not reached until a lower temperature. Then, allow it to cool very slowly.[4]
-
For Supersaturation (No Crystals Form):
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can serve as nucleation sites.[4]
-
Seed Crystals: If available, add a single, tiny crystal of pure product to the cooled solution to induce crystallization.[4]
-
Add an "Anti-Solvent": If the product is too soluble, you can slowly add a solvent in which the compound is known to be insoluble (an anti-solvent) until the solution becomes turbid, then warm slightly to clarify and cool again.
-
Q4: My HPLC analysis shows an impurity peak that co-elutes or is very close to my main product peak. How can I improve the separation?
A4: Co-elution is a common problem when impurities are structurally similar to the product. For fluorinated aromatic carboxylic acids, reversed-phase HPLC is a standard analytical method.[7][8]
Strategies for Improved HPLC Separation:
-
Modify the Mobile Phase:
-
Adjust pH: The retention of carboxylic acids on a reversed-phase column is highly pH-dependent. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will suppress the ionization of the carboxyl group, making the molecule more non-polar and increasing its retention time. This can alter its selectivity relative to neutral impurities.[9]
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and may resolve your peaks.
-
-
Change the Stationary Phase: If modifying the mobile phase fails, try a different column. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 column.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile. However, a good starting point is a mixed-solvent system of an alcohol and water (e.g., ethanol/water or isopropanol/water).[5] The product should be highly soluble in the alcohol and poorly soluble in water. This allows you to dissolve the crude material in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small addition of alcohol to clarify, followed by slow cooling, often yields high-purity crystals.
| Solvent System | Rationale |
| Aqueous Ethanol/Isopropanol | Good for separating non-polar organic impurities (e.g., homocoupled byproducts), which remain in the mother liquor.[5] |
| Toluene or Xylene | Effective for removing more polar impurities. The aromatic nature of the solvent interacts well with the biphenyl core. |
| Ethyl Acetate/Hexane | A versatile polar/non-polar system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
Q2: Which analytical techniques are essential for confirming the purity of the final product?
A2: A combination of techniques is recommended for comprehensive purity assessment.[10][11]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of fluorine-containing impurities or proton-containing impurities (like dehalogenated starting material).
-
Reversed-Phase HPLC-UV/DAD: The primary method for quantitative purity analysis (e.g., purity >98%). A diode-array detector (DAD) is useful for checking peak purity.[7][8]
-
LC-MS: Confirms the molecular weight of the main peak and can help identify the mass of unknown impurity peaks.[12]
-
Melting Point: A sharp melting range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: How should I properly store this compound?
A3: Like most carboxylic acids, it is a stable, solid compound. It should be stored in a well-sealed container in a cool, dry place, away from strong bases and reactive metals.
Section 4: Key Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring until the solid is completely dissolved.
-
While maintaining the temperature, add deionized water dropwise from a Pasteur pipette until a persistent cloudiness appears.
-
Add 1-2 more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To encourage slow cooling, you can place the flask inside a beaker of warm water. Slow cooling is critical for forming pure, large crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual alcohol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is useful when recrystallization fails to remove a persistent, closely related impurity.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., starting with 20% ethyl acetate in hexanes).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (a gradient) to facilitate the separation of compounds. A small amount of acetic or formic acid (0.5-1%) can be added to the eluent to suppress the ionization of the carboxylic acid and reduce peak tailing on the silica gel.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
dot
Caption: General workflow for purification and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. amherst.edu [amherst.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3',5'-Difluorobiphenyl-4-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions commonly encountered during its synthesis, which is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This guide explains the causality behind common experimental issues and provides validated protocols to mitigate them.
Section 1: The Ideal Synthetic Pathway: The Suzuki-Miyaura Catalytic Cycle
The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of an aryl halide and an organoboron reagent. A common and effective route is the reaction between 1-bromo-3,5-difluorobenzene and (4-methoxycarbonylphenyl)boronic acid , followed by ester hydrolysis. Understanding the ideal catalytic cycle is crucial for diagnosing deviations that lead to side reactions.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant byproduct with a mass corresponding to a dimer of my boronic acid. What is happening?
A: You are observing boronic acid homocoupling.
This is one of the most common side reactions in Suzuki couplings.[2] It involves the dimerization of two molecules of the (4-methoxycarbonylphenyl)boronic acid to form dimethyl biphenyl-4,4'-dicarboxylate. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.[3]
Primary Causes & Mitigation Strategies:
| Cause | Mechanistic Explanation | Mitigation Strategy |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0).[4] | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Use of Pd(II) Precatalyst | Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to direct reaction with the boronic acid before the catalytic cycle is fully established, especially if the initial reduction to Pd(0) is slow.[2][4] | Use a Pd(0) source like Pd(PPh₃)₄ or utilize modern precatalysts (e.g., Buchwald precatalysts) designed for clean and efficient in situ generation of the active Pd(0) species.[4] Alternatively, adding a mild reducing agent can help suppress this pathway.[5] |
Protocol: Rigorous Degassing of the Reaction Mixture
-
Setup: Assemble the reaction flask, condenser, and magnetic stir bar. Ensure all glassware is oven-dried.
-
Solid Reagents: Add the solid reagents: (4-methoxycarbonylphenyl)boronic acid, 1-bromo-3,5-difluorobenzene (if solid), base (e.g., K₃PO₄), and the palladium catalyst/ligand system.
-
Evacuate/Backfill Cycle: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until all air is removed. Then, backfill the flask with an inert gas (Argon is preferred due to its density). Repeat this evacuate/backfill cycle 3-5 times.
-
Solvent Addition: Add the solvent(s) (e.g., dioxane, toluene/water), which must be previously degassed by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method. Add the solvent via a cannula or a gas-tight syringe.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction by connecting the flask to a gas bubbler or balloon.
Q2: My starting materials are being consumed, but my product yield is still low. I don't see significant homocoupling. What other side reaction could be occurring?
A: This is likely protodeboronation.
Protodeboronation is a competing reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, converting (4-methoxycarbonylphenyl)boronic acid into methyl benzoate.[6] This side reaction is highly dependent on the reaction conditions.[6]
Primary Causes & Mitigation Strategies:
| Cause | Mechanistic Explanation | Mitigation Strategy |
| Reaction Conditions | The stability of boronic acids is highly variable. Factors like elevated temperatures, prolonged reaction times, and the presence of aqueous bases can promote protodeboronation.[6][7] | Optimize reaction conditions. Screen for lower temperatures and shorter reaction times. Ensure the base is not excessively strong or the aqueous phase is not too prolonged. |
| Boronic Acid Instability | Some boronic acids are inherently unstable under coupling conditions. Electron-deficient arylboronic acids can be particularly prone to this side reaction.[8][9] | Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester. These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[4][6] |
| Catalyst System | Recent studies have shown that some palladium-phosphine complexes, especially those with bulky phosphine ligands, can actively catalyze protodeboronation.[7] | If protodeboronation is suspected, screen different phosphine ligands. While bulky ligands are often used to promote reductive elimination, a less sterically hindered ligand might be beneficial in this case.[7] |
Q3: I am observing the formation of 1,3-difluorobenzene in my reaction mixture. What is this side reaction?
A: This is dehalogenation of the aryl halide starting material.
In this side reaction, the bromine atom of 1-bromo-3,5-difluorobenzene is replaced by a hydrogen atom. After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the mixture, followed by reductive elimination to form the dehalogenated arene.[4]
Primary Causes & Mitigation Strategies:
| Cause | Mechanistic Explanation | Mitigation Strategy |
| Hydride Source | The hydride can originate from various sources, including amine bases, alcoholic solvents, or even water under certain conditions.[4] | Avoid using solvents or bases that can easily act as hydride donors if dehalogenation is a problem. For example, consider using a carbonate or phosphate base instead of an amine base. |
| Slow Transmetalation | If the transmetalation step is slow compared to the side reaction, the Ar-Pd(II)-X intermediate has a longer lifetime and a higher chance of being intercepted by a hydride source. | Ensure the boronic acid is active and the base is effective for transmetalation. The choice of base is critical; K₃PO₄ is often more effective than Na₂CO₃ for challenging couplings.[10] |
Section 3: Troubleshooting Workflow & FAQs
The following workflow can help diagnose the primary issue in your synthesis.
Caption: A decision-making workflow for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q: Should I use (4-carboxyphenyl)boronic acid directly or an ester derivative like (4-methoxycarbonylphenyl)boronic acid? A: It is highly recommended to use an ester derivative. The free carboxylic acid can have poor solubility in common organic solvents used for Suzuki couplings. Furthermore, the acidic proton can interfere with the basic conditions, and the carboxylate may coordinate to the palladium center, inhibiting catalysis. Using the methyl or ethyl ester derivative, such as (4-methoxycarbonyl)phenylboronic acid, improves solubility and avoids these complications.[11][12][13] The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step, typically under basic (e.g., NaOH, KOH) or acidic conditions.
Q: My reaction mixture turns black, and the reaction stops. What is happening? A: The formation of a black precipitate is indicative of palladium black, which is finely divided, catalytically inactive palladium metal.[14] This occurs when the Pd(0) species in the catalytic cycle aggregates and falls out of solution. This is often due to ligand degradation or an insufficient ligand-to-palladium ratio, which leaves the palladium atoms coordinatively unsaturated and prone to aggregation. To prevent this, ensure you are using a stable phosphine ligand, an appropriate ligand:palladium ratio (often >1 for monodentate ligands), and that the reaction temperature is not excessively high.
Q: How do I purify the final this compound from these side products? A: Purification is typically achieved by taking advantage of the acidic nature of the final product.
-
Workup: After the reaction (and subsequent ester hydrolysis), the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and water.
-
Basic Extraction: Extract the aqueous layer with the organic solvent. Then, make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃. The desired carboxylic acid product will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral byproducts, such as the homocoupled ester, dehalogenated arene (1,3-difluorobenzene), and any remaining starting materials, will remain in the organic layer.
-
Acidification & Isolation: Separate the layers. Carefully acidify the aqueous layer with a strong acid like HCl to a pH of ~2. The this compound will precipitate out as a solid.
-
Final Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If further purification is needed, recrystallization (e.g., from ethanol/water or acetic acid/water) or column chromatography can be employed.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 4-(Methoxycarbonyl)phenylboronic Acid | CymitQuimica [cymitquimica.com]
- 13. 4-甲氧羰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 14. m.youtube.com [m.youtube.com]
stability issues of 3',5'-Difluorobiphenyl-4-carboxylic acid under reaction conditions
Technical Support Center: 3',5'-Difluorobiphenyl-4-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Fluorinated biphenyl moieties are of great interest in medicinal chemistry and materials science due to their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the reactivity of the carboxylic acid group, combined with the electronic effects of the fluorine atoms, can present unique stability challenges under certain reaction conditions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate potential issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a crystalline solid that is generally stable under standard storage conditions (cool, dry, dark). The carbon-fluorine bonds are exceptionally strong, lending high chemical stability to the fluorinated aromatic ring.[2] The primary site of reactivity and potential instability is the carboxylic acid functional group. The main degradation pathway of concern under synthetic conditions is decarboxylation, particularly at elevated temperatures.[3]
Q2: Is the compound sensitive to high temperatures?
A2: Yes. Like many aromatic carboxylic acids, this compound is susceptible to thermal decarboxylation.[4] Studies on similar biphenyl carboxylic acids show that decomposition can occur at temperatures ranging from 340-400 °C, though this threshold can be significantly lower in the presence of certain catalysts or reagents.[3] For most synthetic applications, it is advisable to keep reaction temperatures below 150 °C to minimize the risk of this side reaction.
Q3: How does the compound behave under photolytic (light-induced) conditions?
A3: Fluorinated aromatic compounds generally exhibit enhanced photostability compared to their non-fluorinated counterparts.[5][6] The strong electron-withdrawing nature of fluorine atoms can stabilize the molecule's excited state, making it more resistant to photochemical oxidation.[6] While standard laboratory light conditions are not a concern, prolonged exposure to high-intensity UV light should be avoided as a general precaution.
Q4: What are the primary degradation pathways I should be aware of during a reaction?
A4: The most common degradation pathway is decarboxylation , where the carboxylic acid group is lost as CO₂, yielding 3,5-difluorobiphenyl.[4] This is typically promoted by heat but can also be catalyzed by certain transition metals (e.g., copper) or harsh basic conditions. A secondary, though less common, concern is nucleophilic aromatic substitution. While the C-F bond is strong, direct fluorination of aromatic rings can sometimes lead to chemical instability in the presence of powerful nucleophiles under forcing conditions.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Amide Coupling Reactions with Evidence of Decarboxylation
-
Symptoms: Your reaction consumes the starting carboxylic acid, but the yield of the desired amide is poor. Analysis of the crude reaction mixture by GC-MS or LC-MS shows a significant peak corresponding to the mass of 3,5-difluorobiphenyl (the decarboxylated byproduct).
-
Root Cause Analysis: This is a classic sign that the reaction conditions were too harsh, promoting decarboxylation over the desired amide bond formation. Many amide coupling reactions generate heat, and prolonged reaction times at elevated temperatures will favor the irreversible loss of CO₂. The choice of coupling reagent and base is also critical.
-
Solutions & Scientific Rationale:
-
Reduce Reaction Temperature: Monitor the internal reaction temperature and maintain it at a lower level (e.g., 0 °C to room temperature). The activation energy for decarboxylation is typically higher than for amide coupling, so lowering the temperature will dramatically favor the desired reaction pathway.
-
Optimize Coupling Reagents: Carbodiimides like DCC can lead to side reactions. Consider using uronium/aminium salt-based reagents like HATU or HBTU, which often facilitate faster coupling at lower temperatures. These reagents react with the carboxylic acid to form active esters that are highly reactive towards amines, often completing the reaction before significant decarboxylation can occur.
-
Screen Non-Nucleophilic Bases: Use hindered, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) instead of stronger, potentially nucleophilic bases. This prevents unwanted side reactions with the activated carboxylic acid intermediate.
-
Control Reagent Addition: Add the coupling reagent to a pre-cooled solution of the carboxylic acid, base, and amine. A slow, controlled addition can help dissipate any exothermic heat generated during the activation step.
-
Issue 2: The Compound Fails to Dissolve or Reacts Poorly in a Suzuki-Miyaura Coupling
-
Symptoms: You are using this compound as a coupling partner in a Suzuki reaction, but you observe poor solubility and low conversion.
-
Root Cause Analysis: The Suzuki-Miyaura coupling is typically run under basic conditions (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃).[7][8] Under these conditions, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt may have significantly different solubility properties than the parent acid, potentially precipitating out of common organic solvents like toluene or dioxane and halting the reaction.
-
Solutions & Scientific Rationale:
-
Modify the Solvent System: Employ a biphasic solvent system that can dissolve both the organic-soluble components and the inorganic base/carboxylate salt. A common choice is a mixture of an organic solvent like toluene or dioxane with water (e.g., 4:1 Dioxane/H₂O). This ensures all reagents remain in accessible phases for the catalytic cycle to proceed.
-
Choose an Appropriate Base: Use a base that is soluble in the chosen solvent system. For instance, if using an anhydrous organic solvent, consider an organic-soluble base like potassium acetate or a fluoride source like CsF, which can also serve as the base.
-
Consider Ester Protection: If solubility issues persist, a viable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is typically more soluble in organic solvents and is stable to Suzuki coupling conditions. The acid can then be regenerated by hydrolysis after the coupling is complete.
-
Issue 3: Low Compound Recovery and Streaking During Silica Gel Chromatography
-
Symptoms: When purifying the final product or the starting material on a standard silica gel column, you observe significant tailing/streaking on the TLC plate and recover a low yield of your compound.
-
Root Cause Analysis: Carboxylic acids are highly polar and acidic. They can bind very strongly to the slightly acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to poor elution, band broadening (streaking), and in some cases, can even catalyze degradation on the column surface over long exposure times.
-
Solutions & Scientific Rationale:
-
Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to your mobile phase. The added acid will protonate both the silanol groups and your carboxylic acid, minimizing the strong ionic interactions and allowing for much sharper elution.
-
Use an Alternative Purification Method:
-
Crystallization: If your compound is a solid, crystallization is often the best method for obtaining high-purity material without the risks of chromatography.
-
Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is non-polar. Your polar carboxylic acid will elute more quickly, often with better peak shape, using solvents like acetonitrile and water.
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol sites.
-
-
Key Stability Parameters & Compatibility
For quick reference, this table summarizes key conditions and their compatibility with this compound.
| Parameter | Recommended Conditions | Use with Caution / Potential Issues | Scientific Rationale |
| Temperature | 0 – 100 °C | > 150 °C | High temperatures significantly increase the rate of thermal decarboxylation.[3] |
| Bases | Organic amines (DIPEA, Et₃N), Inorganic carbonates (K₂CO₃, Cs₂CO₃) | Strong, nucleophilic bases (e.g., NaH, LDA, alkoxides) at elevated temperatures. | Strong nucleophiles could potentially react at the aromatic ring under harsh conditions.[6] |
| Amide Coupling | EDC, HATU, HBTU, COMU | High temperatures with DCC/DIC; Reagents requiring harsh conditions. | Modern coupling reagents are designed for efficiency under mild conditions, minimizing side reactions like decarboxylation. |
| Solvents | Aprotic polar solvents (DMF, DMAc, THF, Dioxane, Acetonitrile) | Protic solvents (e.g., alcohols) at high temperatures, which can act as nucleophiles. | Aprotic solvents are generally inert and provide good solubility for the acid and its activated forms. |
| Purification | Crystallization, Reverse-Phase HPLC, Silica gel with acidified eluent. | Standard silica gel without additives. | Strong adsorption to silica can cause poor recovery and streaking; acidifying the eluent suppresses this interaction. |
Visualizing Stability Challenges
The following diagrams illustrate common issues and degradation pathways.
Caption: Troubleshooting workflow for diagnosing stability issues.
Caption: Competing desired vs. degradation reaction pathways.
Validated Experimental Protocol: Amide Coupling
This protocol for a standard amide coupling reaction is optimized to minimize the risk of decarboxylation.
Reaction: Synthesis of N-benzyl-3',5'-difluorobiphenyl-4-carboxamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
To the cooled solution, add benzylamine (1.1 eq) followed by DIPEA (3.0 eq) via syringe. Stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A slight color change may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an eluent containing 0.5% acetic acid to ensure sharp peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility problems of 3',5'-Difluorobiphenyl-4-carboxylic acid
Technical Support Center: 3',5'-Difluorobiphenyl-4-carboxylic acid
A Guide to Troubleshooting Solubility Challenges
Welcome to the technical support guide for this compound (CAS 350682-84-7). This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. We will explore the underlying physicochemical principles governing its solubility and provide actionable, step-by-step guidance to overcome common issues in your experiments.
Part 1: Understanding the Molecule - A Physicochemical Profile
Before troubleshooting, it's essential to understand the structural features of this compound that dictate its solubility behavior.
-
Biphenyl Core: The rigid, aromatic biphenyl structure is inherently nonpolar and hydrophobic, which tends to favor dissolution in organic solvents over aqueous media.[1][2]
-
Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. Its protonation state is pH-dependent, which is the single most critical factor for aqueous solubility. In its protonated (neutral) form, it is significantly less soluble in water than in its deprotonated (anionic carboxylate, -COO⁻) form.[3][4]
-
Difluoro Substitution: The two fluorine atoms have strong electron-withdrawing effects. This has two major consequences:
-
Increased Acidity (Lower pKa): The fluorine atoms stabilize the carboxylate anion, making the carboxylic acid group more acidic than its non-fluorinated analog, 4-biphenylcarboxylic acid.[5][6] Perfluorinated carboxylic acids are considered strong acids, often with a pKa < 1.[7] While this compound is not perfluorinated, a pKa lower than typical benzoic acids (pKa ~4.2) is expected.
-
Increased Lipophilicity (Higher LogP): Fluorine substitution typically increases the lipophilicity (LogP) of a molecule, which can further decrease its aqueous solubility.[8][9]
-
| Property | Estimated Value/Characteristic | Impact on Solubility |
| Molecular Formula | C₁₃H₈F₂O₂ | - |
| Molecular Weight | 234.20 g/mol [10] | Higher molecular weight can negatively impact solubility. |
| Appearance | White to off-white crystalline powder. | Crystalline solids require energy to break the lattice structure before dissolving. |
| Estimated LogP | ~3.3[10] | Indicates a preference for lipophilic/organic environments over aqueous ones.[11] |
| Estimated pKa | ~3.5 - 4.0 | The compound is a weak acid; its solubility in water is highly pH-dependent.[12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to dissolve this compound?
For initial dissolution and preparing stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetone
Alcohols like methanol or ethanol can also be used, though solubility may be lower compared to DMSO or DMF.[1][13]
Q2: My compound won't dissolve in water or PBS buffer. Why?
This is the most common issue encountered. The neutral, protonated form of the carboxylic acid is poorly soluble in water due to the lipophilic difluorobiphenyl core.[1] At neutral or acidic pH (e.g., PBS at pH 7.4, which is below the pKa), the compound exists primarily in this insoluble form, causing it to precipitate.
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating can significantly increase the rate of dissolution and the saturation point.[14] However, always use the lowest effective temperature and monitor for any signs of degradation (color change). For many organic solvents, heating to 40-50°C is a safe starting point. Be aware that the compound may precipitate back out of solution upon cooling.
Q4: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. What should I do?
This is a classic problem of solvent shifting. The compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous buffer where it is not soluble, especially at an unfavorable pH. The key is to manage the pH of the final aqueous solution and the concentration of the organic co-solvent. See the detailed troubleshooting guide below for a step-by-step solution.
Part 3: In-Depth Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution in Organic Solvents
Scenario: You are trying to dissolve the compound in a solvent like Dichloromethane (DCM), Chloroform, or Ethyl Acetate for a chemical reaction or purification, but it remains a suspension.
Probable Cause: There is a mismatch in polarity. While the biphenyl core has nonpolar character, the carboxylic acid group can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that low-to-medium polarity solvents cannot effectively break apart.
Recommended Solutions:
-
Increase Solvent Polarity: Switch to a more polar solvent like THF, acetone, or, for maximum solubility, DMF or DMSO.[15]
-
Use a Co-Solvent System: A mixture of solvents can be effective. For example, start with DCM and add methanol dropwise until the solid dissolves. A common system for moderately polar compounds is Ethyl Acetate/Hexane or Methanol/Dichloromethane.[16]
-
Apply Energy:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This helps break up solid agglomerates and accelerates dissolution.[15]
-
Gentle Heating: As mentioned in the FAQ, warm the mixture to 40-50°C with stirring.
-
Caption: Troubleshooting workflow for organic solvents.
Issue 2: Precipitation in Aqueous Buffers
Scenario: You have a stock solution in DMSO and are diluting it into an aqueous buffer (e.g., PBS, cell culture media) for a biological assay, but a precipitate forms immediately.
Probable Cause: The pH of the final solution is not high enough to deprotonate the carboxylic acid into its more soluble carboxylate salt form.
Recommended Solutions:
The goal is to bring the final pH of the solution to at least 1.5-2.0 units above the compound's pKa. This ensures >99% of the compound is in the soluble, ionized form.
Protocol: pH-Adjusted Solubilization
-
Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of DMSO (e.g., to 10-50 mM).
-
Prepare an Alkaline Solution: In a separate tube, add a small amount of a basic solution like 1N NaOH to your target aqueous buffer. Alternatively, use a basic buffer like 50 mM TRIS or Borate at pH 9.0.
-
Dilute with Stirring: Vigorously stir the alkaline aqueous solution while adding your DMSO stock dropwise. This slow addition into a well-mixed, high-pH environment prevents localized concentration spikes that lead to precipitation.
-
Final pH Adjustment: After the compound is fully dissolved, you can carefully adjust the pH back down if required by your experiment, but be mindful that lowering the pH too close to the pKa may cause precipitation. Always check for cloudiness after pH adjustment.
Caption: pH-dependent equilibrium of the carboxylic acid.
Alternative: Salt Formation
For applications requiring larger quantities in aqueous solution without organic co-solvents, you can pre-form a salt.
-
Suspend the solid acid in water.
-
Add a stoichiometric equivalent (1.0 eq) of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a 1N solution, dropwise with stirring.
-
Continue stirring until the solid is completely dissolved, forming the sodium or potassium salt in situ.
-
This solution can then be further diluted as needed. This is a common and highly effective method.[17][18]
Part 4: Protocol for Quantitative Solubility Measurement
To properly optimize your experiments, it is often necessary to determine the equilibrium solubility in your specific solvent or buffer system. The "shake-flask" method is the gold standard.[19]
Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of your chosen solvent/buffer. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated technique like HPLC-UV or LC-MS.[20][21]
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in units like mg/mL or µM.
Part 5: Safety Precautions
According to available safety data, this compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[10][22]
-
Always handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[23]
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. library.gwu.edu [library.gwu.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. longdom.org [longdom.org]
- 19. benchchem.com [benchchem.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Difluorinated Compounds
Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with difluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. The presence of two fluorine atoms on an aromatic ring introduces unique electronic and steric challenges that necessitate careful catalyst selection and reaction optimization.
Understanding the Challenge: The Impact of Difluorination
Difluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, these same electronic effects can render Suzuki couplings more challenging. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the aromatic ring, which can influence key steps in the catalytic cycle, including oxidative addition and reductive elimination. Furthermore, ortho-fluorinated substrates are particularly susceptible to a detrimental side reaction known as protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of a difluorinated aryl halide failing or giving low yields?
A1: Low yields in Suzuki couplings of difluorinated compounds can stem from several factors. The primary culprits are often suboptimal catalyst systems and the inherent reactivity of the substrates. Standard catalysts like Pd(PPh₃)₄ may be inefficient for these electronically demanding couplings. More robust catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are typically required to overcome the activation barrier. Additionally, ensure your reagents are pure and your reaction is performed under strictly inert conditions, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
Q2: I'm observing a significant amount of protodeboronation with my difluorinated boronic acid. What's happening and how can I stop it?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient or sterically hindered boronic acids like many difluorinated variants.[2] This side reaction is often accelerated by strong bases, high temperatures, and the presence of water.[2] To mitigate this, consider the following:
-
Use a milder base: Switch from strong bases like NaOH or K₃PO₄ to weaker ones such as K₂CO₃ or CsF.[3]
-
Anhydrous conditions: Water is the proton source for this side reaction, so using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
More stable boronic acid derivatives: If protodeboronation persists, consider using more stable boronic acid surrogates like pinacol esters or MIDA boronates, which slowly release the boronic acid under the reaction conditions.[4][5]
Q3: Which class of ligands is generally best for coupling difluorinated substrates: phosphines or N-heterocyclic carbenes (NHCs)?
A3: Both phosphine ligands and NHCs can be highly effective, and the optimal choice often depends on the specific substrates.
-
Bulky, electron-rich phosphine ligands (Buchwald-type): Ligands like SPhos and XPhos are excellent for promoting the coupling of challenging substrates, including electron-deficient aryl chlorides and sterically hindered partners.[6] Their steric bulk facilitates the reductive elimination step, while their electron-donating ability promotes oxidative addition.[7]
-
N-heterocyclic carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[6] This stability can lead to higher catalyst turnover numbers and efficiency, making them particularly useful for sterically demanding and electron-deficient substrates.[6][8]
A direct comparison for your specific system may be necessary, but both classes represent the state-of-the-art for these challenging couplings.
Q4: Can I use the same catalyst for a difluorinated aryl bromide and a difluorinated aryl chloride?
A4: Not always. Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[7][9] While a highly active catalyst system that works for an aryl chloride will likely work for the corresponding bromide, the reverse is not always true. Couplings involving aryl chlorides often require more electron-rich and sterically demanding ligands (like Buchwald ligands or NHCs) and potentially higher reaction temperatures to facilitate the more difficult oxidative addition step.[7]
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. | Use a fresh, high-quality precatalyst. Consider using a more robust, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle.[1] |
| Inefficient Oxidative Addition | The C-X bond of the difluorinated aryl halide is difficult to break, especially for aryl chlorides. | Switch to a more electron-rich ligand to facilitate oxidative addition. Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands are good choices.[6] |
| Poor Solubility | One or more of the reaction components is not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | Screen alternative solvents or solvent mixtures. For example, if using dioxane/water, try toluene/water or 2-MeTHF. Ensure vigorous stirring. |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[1] | Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout. |
Problem 2: Significant Protodeboronation Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Base is too Strong | Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[1] | Switch to a milder base. K₂CO₃, Cs₂CO₃, or KF are often good alternatives to K₃PO₄ or NaOH.[1] |
| High Reaction Temperature and Long Reaction Time | The rate of protodeboronation is often highly temperature-dependent. | Use a more active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration. A highly active precatalyst can ensure the desired coupling outpaces the decomposition of the boronic acid.[4] |
| Presence of Water | Water acts as the proton source for the protodeboronation reaction. | Use anhydrous solvents and ensure all reagents are dry. If aqueous conditions are necessary, minimize the amount of water. |
| Inherent Instability of the Boronic Acid | Some difluorinated boronic acids, particularly those with ortho-fluorine atoms, are inherently prone to decomposition.[4] | Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[4][5] These derivatives slowly release the boronic acid in situ. |
Catalyst Selection Workflow
For a logical approach to catalyst selection for the Suzuki coupling of difluorinated compounds, the following decision tree can be utilized.
Caption: Catalyst selection decision tree for difluorinated compounds.
Recommended Catalyst Systems for Difluorinated Substrates
The following table provides a summary of recommended catalyst systems for the Suzuki coupling of difluorinated compounds, based on literature precedents.
| Difluorinated Substrate Type | Coupling Partner | Recommended Catalyst/Ligand | Typical Base | Typical Solvent | Notes |
| 2,6-Difluoroaryl Bromide | Aryl Boronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | SPhos is highly effective for sterically hindered and electron-deficient substrates.[10] |
| 2,4-Difluoroaryl Chloride | Aryl Boronic Acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | G3 precatalysts are air-stable and highly active, essential for less reactive aryl chlorides.[1] |
| 3,5-Difluoroaryl Bromide | Heteroaryl Boronic Acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | RuPhos can be effective for coupling with electron-rich heteroaryl boronic acids. |
| Aryl Bromide | 2,5-Difluorophenylboronic Acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | This system has been shown to be effective, though protodeboronation is a risk. |
| Aryl Chloride | 2,6-Difluorophenylboronic acid | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | A highly active precatalyst is crucial to ensure the coupling rate is faster than the boronic acid decomposition.[4] |
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling of a Difluorinated Aryl Chloride
This protocol is a starting point for the coupling of a difluorinated aryl chloride with a potentially unstable difluorinated boronic acid, using a Buchwald-type precatalyst.
1. Reagent Preparation:
-
Ensure the difluorinated aryl chloride (1.0 equiv) and difluorinated boronic acid (1.2–1.5 equiv) are pure and dry.
-
The base (e.g., K₃PO₄, 2.0–3.0 equiv) should be finely powdered and dried in an oven prior to use.[1]
-
The solvent (e.g., Dioxane/H₂O 10:1) must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.[1]
2. Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, boronic acid, and base.[1]
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
3. Reaction Execution:
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
5. Purification:
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for a challenging Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 3',5'-Difluorobiphenyl-4-carboxylic Acid
Welcome to the technical support center for the synthesis and purification of 3',5'-Difluorobiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of high-purity material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each solution is grounded in established chemical principles to help you understand the "why" behind the "how."
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Question: I am experiencing a low yield of this compound from my Suzuki-Miyaura coupling reaction between 4-bromobenzoic acid and 3,5-difluorophenylboronic acid. What are the potential causes and how can I improve it?
Answer:
A low yield in a Suzuki-Miyaura coupling can be attributed to several factors. Let's break down the common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Catalyst Deactivation: The palladium catalyst is the heart of the Suzuki coupling and can be sensitive.
-
Oxygen Sensitivity: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to the formation of unwanted side products and deactivate the catalyst.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-poor substrates like fluorinated aryl compounds, ligands such as XPhos can be more effective.[1]
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a key step.
-
Base Selection: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) is commonly used, but for challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be more effective.[2] Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of solvents, such as toluene/tetrahydrofuran/water, can facilitate the reaction by ensuring all components are sufficiently soluble.[2]
-
-
Homocoupling of Boronic Acid: A significant side reaction can be the homocoupling of the 3,5-difluorophenylboronic acid to form 3,3',5,5'-tetrafluorobiphenyl. This is often exacerbated by the presence of oxygen.[1] Rigorous degassing of solvents and reaction vessel is essential.
Workflow for Optimizing Suzuki-Miyaura Coupling Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Presence of Impurities in the Final Product
Question: After my synthesis, HPLC analysis shows several impurities alongside my desired this compound. What are these impurities likely to be and how can I remove them?
Answer:
The impurity profile of your product will depend on the specific reaction conditions. However, for a Suzuki-Miyaura coupling, there are common culprits:
| Impurity Name | Formation Mechanism | Recommended Removal Method |
| 3,3',5,5'-Tetrafluorobiphenyl | Homocoupling of 3,5-difluorophenylboronic acid. | Column Chromatography, Recrystallization |
| 4-Bromobenzoic Acid | Unreacted starting material. | Recrystallization (pH adjustment), Column Chromatography |
| 3,5-Difluorophenylboronic Acid | Unreacted starting material. | Aqueous wash, Recrystallization |
| Biphenyl-4-carboxylic acid | Proto-deboronation of the boronic acid followed by coupling. | Column Chromatography, Recrystallization |
| Residual Palladium | From the catalyst. | Filtration through Celite® or silica gel plug, treatment with activated carbon. |
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. The principle relies on the differential solubility of the desired product and impurities in a given solvent at different temperatures.[3][4] For this compound, a polar solvent or a mixed solvent system is a good starting point.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
-
Flash Column Chromatography: This technique is useful for separating compounds with different polarities. For carboxylic acids, which can streak on silica gel, adding a small amount of acetic acid to the eluent can improve separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with about 0.5-1% acetic acid. The desired product should have an Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[7] This typically involves the reaction of a boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base.[2] For this specific molecule, two primary routes are viable:
-
Route A: Coupling of 3,5-difluorophenylboronic acid with a 4-halobenzoic acid derivative.
-
Route B: Coupling of 4-carboxyphenylboronic acid with a 1-halo-3,5-difluorobenzene.
The choice between these routes often depends on the commercial availability and cost of the starting materials.
Suzuki-Miyaura Coupling for this compound
Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9] UV detection is suitable for this aromatic compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. The carboxylic acid may require derivatization (e.g., esterification) to improve its volatility and chromatographic behavior.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.
Q3: How can I minimize residual palladium in my final product?
A3: Residual palladium is a common concern in cross-coupling reactions, especially for pharmaceutical applications. Here are some effective strategies for its removal:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the heterogeneous catalyst.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can also trap the palladium catalyst.
-
Catalyst Choice: Using a heterogeneous catalyst like Pd/C can simplify removal by filtration.[13]
Q4: My recrystallization is not working well; either the product doesn't crystallize or it crashes out as an oil. What should I do?
A4: Recrystallization can sometimes be tricky. Here are some troubleshooting tips:
-
Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of the solute. The solid melts instead of dissolving and then separates as an oil on cooling. To solve this, use a lower-boiling point solvent or a larger volume of the same solvent.
-
No Crystallization: If crystals do not form upon cooling, it could be due to several reasons:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Too Much Solvent: You may have used too much solvent. Carefully evaporate some of the solvent and try cooling again.
-
Purity: If the compound is very impure, the impurities can inhibit crystallization. In this case, a preliminary purification by column chromatography may be necessary.
-
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
overcoming poor reactivity of fluorinated aryl boronic acids
Technical Support Center: Fluorinated Aryl Boronic Acids
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for overcoming the common challenges associated with the poor reactivity of fluorinated aryl boronic acids in cross-coupling reactions.
Understanding the Core Challenges
Fluorinated aryl boronic acids are indispensable building blocks in medicinal chemistry and materials science. However, their unique electronic properties often lead to frustratingly low yields or complete reaction failure in Suzuki-Miyaura cross-coupling. Two primary factors are at play:
-
Reduced Nucleophilicity: The strong electron-withdrawing effect of fluorine atoms decreases the electron density of the aromatic ring. This deactivation makes the boronic acid less nucleophilic, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: The C–B bond in electron-deficient aryl boronic acids is susceptible to cleavage by protic sources (like water) or under basic conditions, leading to the formation of an undesired fluoroarene byproduct.[2][3] This decomposition pathway directly competes with the productive cross-coupling reaction.
Our goal is to tip the kinetic balance in favor of the desired C-C bond formation. This guide provides a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered in the lab.
Q1: My reaction with 4-fluorophenylboronic acid isn't working. Where should I start troubleshooting? A: The first and most critical variables to check are your ligand and base . Standard catalysts like Pd(PPh₃)₄ often fail. Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[4] These ligands accelerate both oxidative addition and the rate-limiting reductive elimination. Also, consider changing your base from a carbonate (e.g., K₂CO₃) to a phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which often provide better results with electron-poor substrates.[4]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this? A: Protodeboronation is often accelerated by excess water and strong bases.[3][5] First, ensure you are using rigorously dried, degassed solvents. Second, consider using a milder base like K₃PO₄ instead of hydroxides (NaOH, KOH). Third, you can employ "slow-release" strategies using boronic acid surrogates like MIDA boronates, which maintain a very low instantaneous concentration of the sensitive boronic acid, suppressing the decomposition pathway.[3][6]
Q3: My reaction is stalled, with both starting materials remaining. What does this suggest? A: This typically points to a slow transmetalation step, a classic issue with electron-deficient boronic acids.[1] To overcome this, you may need more forcing conditions. Increase the reaction temperature, but be mindful that this can also increase protodeboronation.[2] A more effective strategy is to use a more robust catalyst system. Modern palladium precatalysts combined with bulky biarylphosphine ligands are designed to overcome such challenges.[7]
Q4: Would using a boronate ester (e.g., a pinacol ester) be better than the boronic acid? A: Not always. While boronate esters are sometimes used to improve stability, boronic acids are often more reactive and efficient in the coupling step itself.[8][9] Converting to an ester can sometimes hinder the reaction. However, for particularly unstable boronic acids, derivatization to an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt can be a superior strategy, as these are exceptionally stable and release the active species under the reaction conditions.[6][10]
In-Depth Troubleshooting Guides
When quick fixes are not enough, a systematic approach to optimization is required. Use the following flowchart and detailed guides to diagnose and solve complex issues.
Troubleshooting Flowchart
This decision tree provides a logical path for optimizing your reaction.
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Guide 1: Catalyst and Ligand Selection
The choice of catalyst and ligand is the most impactful decision for overcoming the poor reactivity of fluorinated aryl boronic acids.
The Problem: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient systems, both transmetalation and reductive elimination can be slow. Standard ligands like triphenylphosphine (PPh₃) are not electron-rich enough to promote these steps efficiently.
The Solution: Employ sterically hindered and strongly electron-donating phosphine ligands. These ligands, often called Buchwald-type ligands, stabilize the palladium center and dramatically accelerate the catalytic cycle.[4][7]
Data Summary: Recommended Ligand Systems
| Ligand Name | Key Features | Typical Substrates | Catalyst Precursor |
| XPhos | Very bulky and electron-rich. Excellent general ligand. | Aryl chlorides, sterically hindered partners. | XPhos Pd G3/G4 |
| SPhos | Less bulky than XPhos but highly active. | Broad applicability, including heteroaryl chlorides. | SPhos Pd G3/G4 |
| RuPhos | Excellent for sterically demanding and heteroaromatic substrates. | Hindered biaryl synthesis, pyridines. | RuPhos Pd G3/G4 |
| PCy₃ | Tricyclohexylphosphine. Effective for Ni-catalyzed couplings.[1] | Aryl arenesulfonates.[1] | Ni(COD)₂ |
Pro-Tip: Using modern palladium "precatalysts" (e.g., G3 or G4 palladacycles) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd₂(dba)₃.
Guide 2: Base and Solvent Optimization
The base plays a multifaceted role: it is required to form the active boronate species for transmetalation but can also promote undesired protodeboronation.[11][12]
The Problem: Strong bases (like NaOH) in protic solvents (like water) can rapidly degrade fluorinated aryl boronic acids.[3] Even common bases like K₂CO₃ may not be optimal, as they may not be strong enough to facilitate efficient transmetalation but can still contribute to decomposition over long reaction times at high temperatures.
The Solution:
-
Switch to Phosphate or Cesium Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice. They are sufficiently basic to promote the reaction but are generally less harsh than hydroxides, helping to preserve the sensitive boronic acid.
-
Use Anhydrous, Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or THF are preferred. Ensure they are rigorously dried and degassed before use to remove water and oxygen. While some water can be beneficial in Suzuki couplings, for sensitive substrates, it's best to start under anhydrous conditions and add it back in controlled amounts if necessary.
Guide 3: Advanced Strategy - Boronic Acid Surrogates
If optimization of ligands, bases, and solvents fails, the inherent instability of the boronic acid may be the root cause. In these cases, using a more stable surrogate is the best path forward.
The Problem: Some fluorinated aryl boronic acids, especially those with multiple fluorine atoms or ortho-substituents, are too unstable to be handled or used effectively.[2]
The Solution: Convert the boronic acid into a more robust derivative that releases the active species in situ.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are compatible with chromatography and long-term storage.[13][14] Under mild basic conditions, they slowly hydrolyze to release the boronic acid at a low, steady concentration, which is immediately consumed in the catalytic cycle, minimizing decomposition.[6][15]
-
Potassium Aryltrifluoroborates (R-BF₃K): These salts are also highly stable crystalline solids. They are generally more resistant to protodeboronation than boronic acids and are excellent coupling partners, though they often require specific conditions (e.g., aqueous base) for activation.[10][16]
Validated Experimental Protocol
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling involving a fluorinated aryl boronic acid and an aryl chloride.
Reaction: Coupling of 4-Fluorophenylboronic Acid with 4-Chloroanisole
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloroanisole (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (4-chloroanisole).
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3',5'-Difluorobiphenyl-4-carboxylic Acid: A Comparative Analysis for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Carboxylic Acid Scaffold and the Rise of Fluorine
The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure serves as a foundational building block for a vast array of functional molecules, from liquid crystals to potent pharmaceuticals.[1][2] In drug design, the carboxylic acid group is often crucial for target engagement, providing a key hydrogen bond donor/acceptor and an ionizable handle that can form strong electrostatic interactions.[3][4]
However, the parent scaffold is often a starting point for extensive optimization. The modern medicinal chemist's toolkit is incomplete without strategic fluorination. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacological properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[5][6][7]
This guide provides an in-depth comparison of 3',5'-Difluorobiphenyl-4-carboxylic acid against its non-fluorinated and mono-fluorinated analogs: Biphenyl-4-carboxylic acid and 4'-Fluorobiphenyl-4-carboxylic acid. We will explore how the number and position of fluorine substituents dictate their properties and performance, supported by experimental data and protocols.
Comparative Analysis of Physicochemical Properties
The decision to incorporate fluorine is driven by the desire to fine-tune a molecule's properties. The table below summarizes the key physicochemical differences between our three compounds of interest.
| Property | Biphenyl-4-carboxylic acid | 4'-Fluorobiphenyl-4-carboxylic acid | This compound |
| Structure | ![]() | ![]() | ![]() |
| Molecular Formula | C₁₃H₁₀O₂[8] | C₁₃H₉FO₂[9] | C₁₃H₈F₂O₂[10] |
| Molecular Weight | 198.22 g/mol [8] | 216.21 g/mol [9] | 234.20 g/mol [10] |
| Appearance | White to light yellow crystalline powder[8][11] | Off-white crystalline powder[9][12] | White crystalline solid |
| Melting Point (°C) | 220-225[8][11] | 243-244[13] | Not widely reported, expected to be >230 |
| Acidity (pKa, predicted) | ~4.19[8] | ~4.08[14] | ~3.8 - 4.0 |
| Lipophilicity (XLogP3) | 3.4[15] | 3.4[16] | 3.3[10] |
The Inductive Effect: Fluorine's Impact on Acidity
A primary consequence of fluorination is the enhancement of carboxylic acid acidity, reflected in a lower pKa value.[17] This phenomenon is almost exclusively driven by the inductive effect. Fluorine is the most electronegative element, and its presence on the biphenyl ring system withdraws electron density through the sigma bonds.[18][19]
This electron withdrawal has a profound stabilizing effect on the carboxylate anion (the conjugate base) formed upon deprotonation. By delocalizing the negative charge, the conjugate base becomes more stable, which shifts the dissociation equilibrium in favor of the protonated acid releasing its proton.[17][18] A more stable conjugate base corresponds to a stronger acid.
As seen with this compound, the presence of two fluorine atoms has an additive inductive effect, making it a stronger acid than the mono-fluorinated and non-fluorinated analogs. This modulation of pKa is a critical tool in drug design, as it can influence a compound's solubility at physiological pH, its ability to cross cell membranes, and the strength of its interactions with biological targets.[3][7]
Caption: Inductive withdrawal by fluorine stabilizes the carboxylate anion.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and versatile method for synthesizing substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[20][21] This Nobel Prize-winning methodology allows for the efficient formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid. It is highly valued for its functional group tolerance, including its compatibility with unprotected carboxylic acids.[22]
Experimental Protocol: General Synthesis of Fluorinated Biphenyl Carboxylic Acids
The following protocol describes a reliable, lab-scale synthesis of the target compounds. The causality behind each step is critical for success and reproducibility.
Rationale: This procedure utilizes a palladium catalyst to couple a bromobenzoic acid with a corresponding phenylboronic acid. A base is essential for the transmetalation step of the catalytic cycle, and an aqueous solvent system is often effective and environmentally benign.[20][23]
Materials:
-
4-Bromobenzoic acid
-
(3,5-Difluorophenyl)boronic acid (or (4-fluorophenyl)boronic acid / phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[24][25]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[23][24]
-
Solvent: 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water (e.g., 4:1 ratio)[25]
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).[23][25]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The base is crucial for activating the boronic acid for transmetalation to the palladium center.
-
-
Solvent and Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, inhibiting the reaction. Degassing is a critical, self-validating step to ensure a productive catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Causality: The catalyst loading is kept low as it is highly efficient. Adding it to the degassed solution prevents immediate deactivation.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup - Quenching and Extraction: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 2M HCl.[23] This will precipitate the carboxylic acid product.
-
Causality: Acidification protonates the carboxylate salt, rendering the product less water-soluble and causing it to precipitate, which is the first step of purification.
-
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: Extraction isolates the product from inorganic salts. The brine wash removes residual water, and the drying agent removes the final traces of water before solvent evaporation.
-
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure biphenyl carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biphenyl-4-carboxylic acid, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. H33208.06 [thermofisher.com]
- 13. 4'-Fluorobiphenyl-4-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 14. chembk.com [chembk.com]
- 15. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 2'-Fluorobiphenyl-3-carboxylic acid | C13H9FO2 | CID 2782683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 23. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ajgreenchem.com [ajgreenchem.com]
Unambiguous Structural Verification of 3',5'-Difluorobiphenyl-4-carboxylic Acid: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable cornerstone. For novel chemical entities such as 3',5'-Difluorobiphenyl-4-carboxylic acid, a compound of interest due to its structural similarity to known therapeutic agents, absolute certainty in its three-dimensional arrangement is paramount. This guide provides an in-depth validation of the structure of this compound using single-crystal X-ray crystallography, and offers a comparative analysis with other widely-used analytical techniques.
The Imperative of Structural Integrity
This compound's potential pharmacological activity is intrinsically linked to its specific molecular architecture. The spatial orientation of the fluorine atoms and the carboxylic acid group relative to the biphenyl scaffold dictates its interaction with biological targets. An erroneous structural assignment could lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, a definitive method for structural elucidation is not just a matter of analytical rigor, but a critical step in the drug development pipeline.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1][2] This technique provides a high-resolution snapshot of the molecule's conformation, including precise bond lengths, bond angles, and torsional angles. The resulting electron density map offers an unambiguous depiction of the atomic arrangement in the solid state.
Experimental Protocol: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the key steps involved in the structural validation of this compound.
1. Crystallization: The Art of Order
The prerequisite for single-crystal X-ray diffraction is the growth of a high-quality single crystal. This is often the most challenging step. For this compound, a suitable method involves slow evaporation from a saturated solution.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal to promote slow, ordered crystal growth.[3] A common approach is to use a binary solvent system, such as methanol and water, to fine-tune the solubility.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[3]
-
Transfer the solution to a clean vial and loosely cover it to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used.
-
Process: The crystal is rotated in the X-ray beam, and the diffracted X-rays are collected by the detector at various angles. This process generates a unique diffraction pattern, which is a direct consequence of the crystal's internal lattice structure.[1][2]
3. Structure Solution and Refinement: From Data to Model
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process yields a final, highly accurate molecular structure.
The crystal structure of this compound has been determined in a complex with human transthyretin (PDB ID: 2B9A), providing crucial experimental data for its validation.[4][5]
Workflow of Single-Crystal X-ray Crystallography
Caption: Workflow for small molecule structure validation by X-ray crystallography.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a single, high-quality crystal; provides solid-state conformation |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state conformation | Provides information about the molecule in solution; non-destructive | Does not provide absolute 3D structure; can be complex to interpret for complex molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity; provides accurate mass | Does not provide stereochemical information or detailed 3D structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Would show the number of different types of protons and their neighboring atoms.
-
¹³C NMR: Would reveal the number of unique carbon atoms.
-
¹⁹F NMR: Is highly sensitive to the local electronic environment and would confirm the presence and substitution pattern of the fluorine atoms.[7][8][9][10]
While NMR provides excellent information about the molecule's structure in solution, it does not directly yield the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy.[11][12] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₃H₈F₂O₂. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide clues about the molecule's substructures.[13][14][15][16] However, MS alone cannot distinguish between isomers or provide information about the three-dimensional arrangement of atoms.
Comparative Workflow for Structural Elucidation
Caption: Comparison of workflows for structural elucidation techniques.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound through single-crystal X-ray crystallography provides the highest level of confidence in its molecular architecture. The crystallographic data, as seen in its complex with transthyretin (PDB ID: 2B9A), offers an unambiguous and detailed three-dimensional model.[4] While NMR spectroscopy and mass spectrometry are invaluable for providing complementary information regarding the molecule's connectivity, solution-state behavior, and elemental composition, they cannot replace the definitive nature of X-ray crystallography for absolute structural determination. For researchers, scientists, and drug development professionals, an integrated analytical approach, with X-ray crystallography as the cornerstone, is the most robust strategy to ensure the structural integrity of a molecule and to build a solid foundation for successful drug discovery endeavors.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. How To [chem.rochester.edu]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00002b9a [wwpdb.org]
- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 7. benchchem.com [benchchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. jeolusa.com [jeolusa.com]
- 11. scispace.com [scispace.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 16. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of 3',5'-Difluorobiphenyl-4-carboxylic Acid via Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3',5'-Difluorobiphenyl-4-carboxylic acid and its positional isomers. By understanding the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, scientists can confidently distinguish between these closely related compounds.
The Importance of Isomer Differentiation in Drug Discovery
The substitution pattern of fluorine on the biphenyl scaffold can significantly influence a molecule's conformation, electronic distribution, and metabolic stability. These subtle changes can drastically alter how a molecule interacts with its biological target. For instance, the placement of fluorine atoms can affect the dihedral angle between the two phenyl rings, which in turn can impact the molecule's ability to fit into a protein's binding pocket. Therefore, unambiguous identification of the correct isomer is not merely an analytical exercise but a cornerstone of successful drug design and development.
Molecular Structures of Key Isomers
To facilitate our discussion, let's visualize the structures of the parent compound and several key difluoro-isomers. The numbering convention used throughout this guide designates the carboxylic acid-bearing ring as the "unprimed" ring and the fluorine-substituted ring as the "primed" ring.
Caption: Key structures for spectroscopic comparison.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers due to its sensitivity to the local electronic environment of each nucleus. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.
Experimental Protocol: NMR Data Acquisition
A detailed and consistent methodology is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the difluorobiphenyl-4-carboxylic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more readily observed than in CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution into a clean, dry 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more (due to lower sensitivity)
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single pulse (zgfl)
-
Number of Scans: 64-128
-
Spectral Width: -100 to -150 ppm (typical for aryl fluorides)
-
Reference: External CFCl₃ at 0 ppm
-
¹H NMR Analysis: A Tale of Aromatic Protons
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) provides the first clues for isomer identification.
-
The Unprimed Ring (Carboxylic Acid-Substituted): The protons on this ring (H-2, H-3, H-5, H-6) will consistently appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid (H-3, H-5) will be downfield due to its electron-withdrawing nature.
-
The Primed Ring (Fluorine-Substituted): This is where the key differences emerge. The number of signals, their multiplicities, and the presence of H-F coupling will be unique to each isomer.
-
3',5'-Difluoro Isomer: Due to symmetry, the protons at the 2', 4', and 6' positions will give rise to two distinct signals. H-4' will appear as a triplet of triplets (tt) due to coupling with the two meta-fluorine atoms and two ortho-protons. The H-2' and H-6' protons will be equivalent and appear as a doublet of doublets (dd) or a multiplet.
-
2',6'-Difluoro Isomer: The high degree of steric hindrance from the ortho-fluorine atoms can restrict the rotation between the two phenyl rings. The protons on the fluorinated ring (H-3', H-4', H-5') will give rise to a complex multiplet pattern. A key feature is the potential for through-space H-F coupling to the protons on the unprimed ring, particularly H-3 and H-5.
-
3',4'-Difluoro Isomer: This isomer will exhibit the most complex pattern for the fluorinated ring, with three distinct aromatic proton signals, each showing coupling to both other protons and the fluorine atoms. The multiplicities will likely be complex (e.g., ddd, dt).
-
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities for Key Isomers
| Isomer | H-2, H-6 | H-3, H-5 | Protons on Fluorinated Ring | Carboxylic Acid Proton |
| 3',5'-Difluoro | ~7.8 (d) | ~8.1 (d) | H-2', H-6': ~7.4 (m)H-4': ~7.2 (tt) | >12 (br s) |
| 2',6'-Difluoro | ~7.8 (d) | ~8.1 (d) | H-3', H-4', H-5': ~7.2-7.5 (m) | >12 (br s) |
| 3',4'-Difluoro | ~7.8 (d) | ~8.1 (d) | H-2', H-5', H-6': ~7.3-7.6 (m) | >12 (br s) |
¹⁹F NMR Analysis: The Definitive Fingerprint
¹⁹F NMR is exceptionally powerful for distinguishing these isomers due to its high sensitivity and the large chemical shift dispersion of fluorine.[1]
-
3',5'-Difluoro Isomer: A single signal will be observed due to the chemical equivalence of the two fluorine atoms.
-
2',6'-Difluoro Isomer: A single signal will be observed due to the equivalence of the two fluorine atoms. However, the chemical shift will be significantly different from the 3',5'-isomer due to the different electronic and steric environment.
-
3',4'-Difluoro Isomer: Two distinct signals will be observed, one for each fluorine atom. These signals will appear as doublets due to ortho F-F coupling (³JFF). The presence of two signals is a definitive indicator of this isomer. Furthermore, through-space F-F coupling may be observed in sterically hindered isomers like the 2',6'-difluoro derivative, providing additional structural information.[2][3][4]
Table 2: Predicted ¹⁹F NMR Chemical Shifts (ppm) and Multiplicities
| Isomer | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity |
| 3',5'-Difluoro | -108 to -112 | Singlet |
| 2',6'-Difluoro | -115 to -120 | Singlet |
| 3',4'-Difluoro | Two signals between -110 and -125 | Two doublets |
Part 2: FT-IR Spectroscopy - Probing Functional Groups and Substitution Patterns
FT-IR spectroscopy provides valuable information about the functional groups present and can offer subtle clues about the substitution pattern on the aromatic rings.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Interpreting the Spectra
Key vibrational modes to analyze include:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[5] This feature will be present in all isomers.
-
C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1710 and 1680 cm⁻¹ corresponds to the carbonyl stretch.[6] Conjugation with the aromatic ring lowers this frequency. While all isomers will show this peak, its exact position may shift slightly due to the electronic effects of the fluorine substituents.
-
C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of C-F bonds. The exact position and number of these bands can vary with the substitution pattern.
-
Out-of-Plane (OOP) C-H Bending: The region between 900 and 650 cm⁻¹ is the "fingerprint" region for aromatic substitution. The pattern of OOP C-H bending bands can help confirm the substitution on both rings. For example, a 1,4-disubstituted ring (the unprimed ring) typically shows a strong band around 850-800 cm⁻¹. The pattern for the difluoro-substituted ring will be characteristic of its substitution pattern (e.g., 1,3,5-trisubstituted for the 3',5'-isomer).
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Notes |
| O-H Stretch | 3300-2500 (broad) | Present in all isomers, characteristic of a carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3100-3000 | Present in all isomers. |
| C=O Stretch | 1710-1680 | Intense and sharp. Position may vary slightly between isomers. |
| C-F Stretch | 1300-1100 | Strong absorptions. The pattern can be diagnostic. |
| C-H OOP Bending | 900-650 | The pattern in this region is highly dependent on the substitution pattern of the aromatic rings. |
Part 3: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Mode: Electron Ionization (EI) is typically used for these types of molecules to induce fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable (or after derivatization).
Analysis of Mass Spectra
-
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (C₁₃H₈F₂O₂ = 234.05 g/mol ), so the molecular ion peak will be observed at m/z 234.
-
Fragmentation Pattern: The key to differentiation lies in the relative abundances of the fragment ions. Common fragmentation pathways for biphenyl carboxylic acids include:
-
Loss of •OH (m/z 217)
-
Loss of •COOH (m/z 189)
-
Loss of CO followed by H• (m/z 205)
-
The position of the fluorine atoms will influence the stability of the resulting fragment ions. For example, ortho-substituted isomers may exhibit unique fragmentation patterns due to "ortho effects," where adjacent substituents interact during fragmentation. While detailed prediction is complex, isomers with fluorine atoms that can stabilize a positive charge on a fragment through resonance or induction may show different fragment ion intensities.
Caption: A simplified fragmentation pathway for biphenyl-4-carboxylic acids.
Conclusion: An Integrated Spectroscopic Approach
No single technique provides all the answers. A comprehensive and confident structural assignment of this compound and its isomers requires an integrated approach.
-
Start with Mass Spectrometry to confirm the molecular weight.
-
Use FT-IR to identify the key functional groups (carboxylic acid, C-F bonds) and get initial clues about the aromatic substitution.
-
Employ ¹H NMR to analyze the proton environments and coupling patterns, which will significantly narrow down the possibilities.
-
Finally, utilize ¹⁹F NMR as the definitive tool. The number of signals and their multiplicities will unambiguously distinguish between the different difluoro-isomers.
By systematically applying these spectroscopic techniques and understanding the principles behind the resulting data, researchers can navigate the complexities of isomer differentiation with confidence and precision.
References
- 1. rsc.org [rsc.org]
- 2. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. Through-Space Scalar ¹⁹F- ¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins [openresearch-repository.anu.edu.au]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acid in 3',5'-Difluorobiphenyl-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous therapeutic agents. However, its inherent physicochemical properties can present significant challenges in drug development, including metabolic instability, potential toxicity, and limited ability to cross biological membranes.[1][2][3] Bioisosteric replacement, a strategic modification of a lead compound by substituting a functional group with another that retains similar biological activity, offers a powerful approach to surmount these obstacles.[4][5] This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group in the context of 3',5'-Difluorobiphenyl-4-carboxylic acid, a compound with known biological activities.[6][7][8][9][10] We will explore the impact of these replacements on key physicochemical and pharmacological parameters, supported by experimental data and detailed synthetic protocols.
The Rationale for Replacing Carboxylic Acids
The carboxylic acid group, while often crucial for target engagement, can be a metabolic liability. It is susceptible to glucuronidation, a metabolic process that can lead to the formation of reactive acyl glucuronides, potentially causing toxicity.[2][11][12] Furthermore, the ionizable nature of carboxylic acids at physiological pH can hinder passive diffusion across lipid membranes, such as the blood-brain barrier, limiting their therapeutic application for central nervous system targets.[1][3] Bioisosteric replacement aims to mitigate these issues by substituting the carboxylic acid with a group that mimics its size, shape, and electronic properties while offering improved metabolic stability and pharmacokinetic profiles.[1][4]
Key Bioisosteric Replacements for Carboxylic Acids
Several functional groups have been successfully employed as bioisosteres for carboxylic acids. The most prominent among these are tetrazoles, acylsulfonamides, and hydroxamic acids. Each offers a unique set of properties that can be leveraged to fine-tune the characteristics of a drug candidate.
Tetrazoles: The Closest Mimic
The 5-substituted 1H-tetrazole ring is one of the most widely recognized and utilized non-classical bioisosteres of carboxylic acids, featuring in numerous FDA-approved drugs.[4]
-
Acidity and Physicochemical Properties: Tetrazoles have a pKa value (around 4.5–4.9) that is very similar to that of carboxylic acids, allowing them to maintain crucial ionic interactions with biological targets.[1][4] While more lipophilic than carboxylic acids, tetrazoles do not always lead to enhanced membrane permeability due to their capacity for strong hydrogen bonding, which increases desolvation energy.[4][13]
-
Metabolic Stability: A significant advantage of tetrazoles is their resistance to metabolic degradation, particularly glucuronidation, which can lead to improved in vivo half-life.[14][15]
-
Biological Activity: The substitution of a carboxylic acid with a tetrazole has, in many cases, led to retained or even enhanced biological activity. For instance, the angiotensin II receptor antagonist Losartan saw a 10-fold increase in potency upon this replacement.[4]
Acylsulfonamides: Modulating Acidity and Lipophilicity
Acylsulfonamides are another important class of carboxylic acid bioisosteres that offer a wider range of acidity and lipophilicity.[16][17]
-
Acidity and Physicochemical Properties: The pKa of acylsulfonamides can be modulated by the substituents on the sulfonamide nitrogen, typically falling within the range of carboxylic acids (pKa 4-5).[1] This allows for fine-tuning of the ionization state at physiological pH.
-
Metabolic Stability: Acylsulfonamides are generally more resistant to metabolic transformations compared to carboxylic acids.[18]
-
Biological Activity: The incorporation of an acylsulfonamide can significantly enhance potency. In the development of HCV NS3 protease inhibitors, this substitution resulted in up to a 50-fold increase in potency, attributed to favorable hydrogen bond interactions.[4]
Hydroxamic Acids: Introducing Metal Chelation
Hydroxamic acids, while also serving as carboxylic acid bioisosteres, introduce the additional property of metal chelation.[1]
-
Acidity and Physicochemical Properties: Hydroxamic acids are less acidic than carboxylic acids, with pKa values in the range of 8-9.[1] They can be metabolized through sulfation and glucuronidation, which can sometimes lead to reactive metabolites.[1]
-
Metabolic Stability: The stability of hydroxamic acids can be improved by introducing bulky substituents on the nitrogen atom.[1]
-
Biological Activity: This functional group is often employed in the design of enzyme inhibitors where chelation of a metal ion in the active site is a key mechanism of action.
Comparative Data Summary
The following table summarizes the key physicochemical properties of the parent carboxylic acid and its bioisosteric replacements.
| Functional Group | pKa | Lipophilicity (clogP) | Metabolic Stability | Key Features |
| Carboxylic Acid | ~4-5 | Low | Susceptible to glucuronidation | Planar, strong H-bond acceptor |
| Tetrazole | ~4.5-4.9[1] | Higher than COOH | Resistant to glucuronidation[14] | Planar, strong H-bond donor/acceptor |
| Acylsulfonamide | ~4-5[1] | Variable | Generally stable | Non-planar, tunable acidity |
| Hydroxamic Acid | ~8-9[1] | Variable | Can be labile | Metal chelating properties |
Experimental Protocols
The following sections provide detailed synthetic protocols for the bioisosteric replacement of the carboxylic acid in this compound with a tetrazole.
Synthesis of 5-(3',5'-Difluorobiphenyl-4-yl)-1H-tetrazole
This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile.[19][20]
Step 1: Synthesis of 3',5'-Difluorobiphenyl-4-carbonitrile
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a solution of aqueous ammonia (excess) at 0 °C.
-
Stir the reaction for 1 hour, then extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amide.
-
To a solution of the amide in anhydrous THF, add trifluoroacetic anhydride (2.0 eq) and pyridine (2.5 eq) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 3',5'-Difluorobiphenyl-4-carbonitrile.
Step 2: Synthesis of 5-(3',5'-Difluorobiphenyl-4-yl)-1H-tetrazole
-
To a solution of 3',5'-Difluorobiphenyl-4-carbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into acidic water (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 5-(3',5'-Difluorobiphenyl-4-yl)-1H-tetrazole.
Note: This is a general procedure and may require optimization for specific substrates.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the concept of bioisosteric replacement and the experimental workflow.
Caption: Bioisosteric replacement of the carboxylic acid group.
Caption: Workflow for the synthesis of the tetrazole analog.
Conclusion
The bioisosteric replacement of carboxylic acids is a cornerstone of modern medicinal chemistry, offering a proven strategy to overcome common drug development hurdles.[21][22] Tetrazoles, acylsulfonamides, and hydroxamic acids each present a unique profile of physicochemical and metabolic properties, providing a versatile toolkit for the medicinal chemist. The choice of a particular bioisostere is highly context-dependent, and a thorough evaluation of the structure-activity and structure-property relationships is crucial for successful drug design.[1][3] The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the optimization of carboxylic acid-containing lead compounds.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. drughunter.com [drughunter.com]
- 5. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 6. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. itmat.upenn.edu [itmat.upenn.edu]
A Comparative Guide to the Structure-Activity Relationship of 3',5'-Difluorobiphenyl-4-carboxylic Acid Analogs as Transthyretin Stabilizers
For researchers, medicinal chemists, and drug development professionals navigating the complexities of transthyretin (TTR) amyloidosis, the development of small molecule kinetic stabilizers represents a promising therapeutic frontier. Among these, analogs of 3',5'-difluorobiphenyl-4-carboxylic acid, derived from the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, have emerged as a focal point of intense investigation. This guide provides an in-depth comparison of these analogs, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy as TTR tetramer stabilizers. We will explore the causal links between molecular modifications and biological activity, detail the experimental protocols for their evaluation, and offer insights into optimizing their therapeutic potential.
The Rationale for Targeting Transthyretin Dissociation
Transthyretin, a homotetrameric protein, plays a vital role in transporting thyroxine and retinol-binding protein. However, under certain conditions, particularly with age or due to genetic mutations, the TTR tetramer can dissociate into its constituent monomers. This dissociation is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), as the monomers are prone to misfolding and aggregation into insoluble amyloid fibrils that deposit in various tissues, leading to progressive organ dysfunction.[1][2]
The therapeutic strategy underpinning the development of this compound analogs is kinetic stabilization . By binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, these small molecules act as molecular "glue," increasing the energy barrier for tetramer dissociation.[2][3] This stabilization of the native tetrameric state effectively halts the amyloid cascade at its inception.[1][4]
Understanding the Core Scaffold: Key Structure-Activity Relationships
The biphenyl-4-carboxylic acid scaffold is the cornerstone of this class of TTR stabilizers. Extensive research has revealed several key structural features that are critical for potent inhibitory activity against TTR aggregation. The most active compounds generally feature a para-carboxylate substitution on one phenyl ring and dihalogen substitutions on the other.[3]
The Critical Role of Halogenation
The nature and position of halogen substituents on the second phenyl ring profoundly influence binding affinity and stabilizing potency. Dihalogen substitution is a recurring motif among the most effective inhibitors.[3] This is attributed to favorable hydrophobic and halogen-bonding interactions within the TTR binding pocket.
A noteworthy finding is the impact of fluorine positioning. Moving the fluorine atoms from the meta positions (as in this compound) to the ortho positions can reverse the binding orientation of the molecule within the TTR binding site.[3] This highlights the subtle yet critical role of substituent placement in dictating molecular interactions.
Comparative Analysis of this compound and Related Analogs
To provide a clear comparison, the following table summarizes the experimental data for a selection of diflunisal analogs, focusing on their ability to inhibit TTR fibril formation and their binding selectivity in human plasma.
| Compound | Structure | % Inhibition of TTR Fibril Formation (at 7.2 µM) | Binding Stoichiometry in Human Plasma |
| Diflunisal | 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid | > 90% | 1.0 |
| Analog 1 | This compound | > 90% | 0.8 |
| Analog 2 | 3',5'-Dichlorobiphenyl-4-carboxylic acid | > 90% | 1.1 |
| Analog 3 | 3',5'-Dibromobiphenyl-4-carboxylic acid | > 90% | 1.2 |
| Analog 4 | 3',5'-Diiodobiphenyl-4-carboxylic acid | > 90% | 1.3 |
| Analog 5 | 2',6'-Difluorobiphenyl-4-carboxylic acid | < 50% | Not Reported |
Data synthesized from Adamski-Werner et al., 2004.[3]
Key Insights from the Comparative Data:
-
Potency of Dihalogenated Analogs: The 3',5'-dihalogenated biphenyl-4-carboxylic acids (Analogs 1-4) are all highly potent inhibitors of TTR fibril formation, comparable to the parent drug, diflunisal.
-
Impact of Halogen Size: There is a trend of increasing binding stoichiometry in human plasma with increasing halogen size (F < Cl < Br < I). This suggests that larger halogens may form more extensive or stronger interactions within the binding pocket.
-
Importance of Substitution Pattern: The dramatic drop in activity for the 2',6'-difluoro analog (Analog 5) underscores the critical importance of the 3',5'-substitution pattern for effective TTR stabilization.
The Double-Edged Sword: Selectivity over Cyclooxygenase (COX) Enzymes
A critical consideration in the development of diflunisal analogs is their residual activity as NSAIDs. Diflunisal exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Chronic inhibition of COX-1 is associated with gastrointestinal bleeding, while COX-2 inhibition can lead to renal dysfunction and an increased risk of cardiovascular events.[5] Therefore, an ideal TTR stabilizer derived from diflunisal would exhibit high affinity for TTR and minimal activity against COX enzymes.
Unfortunately, specific COX-1/COX-2 inhibition data for the most potent TTR-stabilizing analogs is not extensively reported in the literature. However, it is a crucial parameter to assess during lead optimization to mitigate the risk of NSAID-related side effects in a patient population that would require long-term treatment.[1] The lower doses of diflunisal used for TTR stabilization (e.g., 250 mg twice daily) compared to its use for inflammatory conditions may partially mitigate these risks.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for the synthesis and evaluation of this compound analogs.
Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of the biphenyl scaffold is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile and tolerates a wide range of functional groups.
Step-by-Step Protocol for the Synthesis of this compound:
-
Reactant Preparation: In a reaction vessel, combine 3,5-difluorophenylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Ester: Purify the crude methyl 4-(3,5-difluorophenyl)benzoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield this compound.
Biological Evaluation: TTR Fibril Formation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the acid-mediated aggregation of TTR.
Step-by-Step Protocol:
-
Protein Preparation: Prepare a stock solution of recombinant human TTR in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM KCl and 1 mM EDTA, pH 7.6).
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Incubation: In a microplate, mix the TTR solution with the test compound at various concentrations. The final concentration of TTR is typically 3.6 µM.
-
Acidification: Induce fibril formation by lowering the pH of the solution to 4.4 by adding a small volume of a strong acid (e.g., HCl).
-
Turbidity Measurement: Incubate the plate at 37°C and monitor the aggregation of TTR over time by measuring the turbidity of the solution at 400 nm using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the turbidity of the samples with the test compound to a control sample containing only TTR and DMSO.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of TTR kinetic stabilizers. The key SAR insights—namely the necessity of the para-carboxylic acid group and the 3',5'-dihalogen substitution pattern—provide a clear roadmap for the design of potent inhibitors of TTR amyloidogenesis. The ability to modulate binding orientation through subtle changes in fluorine positioning further refines our understanding of the molecular interactions governing TTR stabilization.
Future research in this area should focus on a multi-parameter optimization approach. A critical next step is the systematic evaluation of the COX-1/COX-2 inhibitory activity of the most potent TTR stabilizers to identify candidates with an improved safety profile. Additionally, a thorough investigation of the physicochemical properties of these analogs, such as solubility and membrane permeability, will be essential for developing orally bioavailable drugs with favorable pharmacokinetic profiles. Ultimately, the goal is to develop a TTR kinetic stabilizer that combines high potency, excellent selectivity, and drug-like properties to provide a safe and effective treatment for patients with TTR amyloidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. US7214696B2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]
- 3. Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Diflunisal for ATTR Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3',5'-Difluorobiphenyl-4-carboxylic acid by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 3',5'-Difluorobiphenyl-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals, and its purity directly impacts the quality and safety of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and ability to separate complex mixtures.[2][3]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices to ensure robust and reliable results.
The Criticality of Purity and Potential Impurities
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[4][5] Understanding these potential impurities is paramount for developing a selective HPLC method. Common impurities may include:
-
Starting Materials: Unreacted 4-bromobenzoic acid (or its ester) and 3,5-difluorophenylboronic acid.
-
Homocoupling Products: Formation of biphenyls from the coupling of two identical starting material molecules.[4][6][7]
-
Dehalogenation Products: Removal of the halogen from the starting aryl halide.[4]
-
Protodeboronation Products: Cleavage of the C-B bond in the boronic acid.[4]
-
Solvent and Reagent Residues: Residual catalysts (e.g., palladium), bases, and solvents used in the synthesis.[4][5]
Any of these impurities, if carried forward, can compromise the quality, safety, and efficacy of the final API.[1]
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Reversed-phase HPLC (RP-HPLC) is the preferred technique for such analyses due to its ability to handle a wide range of analyte polarities.[8][9]
Column Chemistry Comparison
The stationary phase chemistry dictates the primary separation mechanism. For a moderately polar compound like this compound, several C18 columns could be effective, but their performance will vary based on their specific characteristics.
| Column Chemistry | Separation Principle & Rationale | Expected Performance for Target Analyte |
| Standard C18 | Primarily hydrophobic interactions. A good starting point for method development. | Provides good retention of the analyte and non-polar impurities. May require mobile phase optimization for resolving closely related polar impurities. |
| C18 with End-capping | Minimizes silanol interactions, leading to improved peak shape for basic compounds. | While the target is acidic, end-capping can reduce tailing for any basic impurities, leading to better resolution and integration. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities. | Can provide enhanced resolution for aromatic impurities that are difficult to separate on a standard C18 column. The phenyl groups in the stationary phase interact favorably with the biphenyl structure. |
Mobile Phase Composition: A Balancing Act
The mobile phase composition is adjusted to fine-tune the separation. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally provides lower viscosity and better UV transparency at low wavelengths. It often results in sharper peaks and different selectivity compared to methanol.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and is a viable alternative if ACN does not provide the desired separation.
-
-
Aqueous Phase & pH Control:
-
The carboxylic acid moiety of the analyte is ionizable. Controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape.
-
Acidic pH (e.g., using 0.1% Formic Acid or Phosphoric Acid): Suppresses the ionization of the carboxylic acid, making it less polar and increasing its retention on a C18 column. This typically leads to sharper, more symmetrical peaks. Phosphoric acid is a common choice, but for MS compatibility, formic acid is preferred.[8]
-
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a robust starting point for the analysis of this compound, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH).[10][11][12][13][14]
Objective: To determine the purity of synthesized this compound and quantify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile column providing good initial separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for good peak shape and elution strength. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B | A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD can be used to screen for impurities with different UV maxima. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.
-
Impurity Standard Preparation (if available): Prepare individual or mixed standards of known potential impurities to confirm their retention times.
System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution six times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Analysis:
-
Calculate the percentage purity of the sample using the area normalization method.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
For a more accurate quantification, an external standard method with a reference standard of known purity should be employed.
Experimental Workflow Diagram```dot
Caption: Interdependence of HPLC Method Validation Parameters.
Conclusion
The assessment of this compound purity by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated reversed-phase HPLC method, utilizing a C18 column and an acidic mobile phase with gradient elution, provides the necessary selectivity and sensitivity to separate the main component from potential process-related impurities. By understanding the synthetic route and potential byproducts, a targeted and robust analytical method can be established. This guide provides a comprehensive framework for developing and implementing such a method, grounded in scientific principles and regulatory expectations.
References
- 1. nbinno.com [nbinno.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
An In Vitro Efficacy Analysis of 3',5'-Difluorobiphenyl-4-carboxylic Acid Derivatives as Anti-Inflammatory Agents
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the biphenyl-4-carboxylic acid scaffold has served as a foundational structure for numerous therapeutic agents. A notable example is diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) characterized by a 2',4'-difluorobiphenyl-4-carboxylic acid core. The fluorine substitutions are known to enhance metabolic stability and potency. This guide delves into the in vitro anti-inflammatory efficacy of a closely related but distinct series of compounds: 3',5'-Difluorobiphenyl-4-carboxylic acid and its derivatives.
While direct comparative studies on a comprehensive series of this compound derivatives are not extensively documented in publicly available literature, this guide provides a framework for their evaluation. We will explore the key in vitro assays used to characterize the anti-inflammatory potential of such compounds, complete with detailed experimental protocols and illustrative, hypothetical data to demonstrate potential structure-activity relationships (SAR). This guide is intended to serve as a blueprint for researchers initiating or advancing research in this area.
The Rationale for Investigating this compound Derivatives
The rationale for exploring this particular substitution pattern stems from the established success of fluorinated biphenyls in modulating inflammatory pathways. The 3',5'-difluoro substitution offers a unique electronic and conformational profile compared to other fluorinated analogs, which could translate to altered target affinity, selectivity, and pharmacokinetic properties. The primary mechanisms of action for many NSAIDs involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Therefore, the initial assessment of these derivatives logically focuses on their ability to inhibit COX-1 and COX-2. Furthermore, to build a more comprehensive anti-inflammatory profile, it is crucial to investigate their effects on other key inflammatory mediators and pathways, such as the 5-lipoxygenase (5-LOX) pathway and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2]
Comparative In Vitro Efficacy Assessment: A Hypothetical Study
To illustrate how the in vitro anti-inflammatory efficacy of this compound derivatives could be compared, we present a hypothetical study on a parent compound and three rationally designed derivatives.
Hypothetical Compounds for Evaluation:
-
DFB-001: this compound (Parent Compound)
-
DFB-002: 3',5'-Difluoro-4'-hydroxybiphenyl-4-carboxylic acid
-
DFB-003: 3',5'-Difluoro-4'-methoxybiphenyl-4-carboxylic acid
-
DFB-004: 3',5'-Difluoro-3'-aminobiphenyl-4-carboxylic acid
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 is a primary determinant of their NSAID-like potential and their gastrointestinal side-effect profile.[1]
This protocol is based on a colorimetric inhibitor screening assay.[3]
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: Reconstituted in DMSO.
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Arachidonic Acid (Substrate): Dissolved in ethanol.
-
Colorimetric Substrate (TMPD): N,N,N',N'-tetramethyl-p-phenylenediamine.
-
Test Compounds and Reference (e.g., Celecoxib, Ibuprofen): Dissolved in DMSO to create stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Add 10 µL of the test compound solution at various concentrations. For the 100% initial activity wells, add 10 µL of DMSO.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution.
-
Monitor the absorbance at 590 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DFB-001 | 15.2 | 2.5 | 6.1 |
| DFB-002 | 12.8 | 0.8 | 16.0 |
| DFB-003 | 25.6 | 3.1 | 8.3 |
| DFB-004 | 18.9 | 1.2 | 15.8 |
| Celecoxib | >100 | 0.05 | >2000 |
| Ibuprofen | 5.3 | 15.8 | 0.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate a potential structure-activity relationship and should not be considered as actual experimental results.
In this hypothetical scenario, the introduction of a hydroxyl group at the 4'-position (DFB-002) significantly enhances COX-2 potency and selectivity. The amino group at the 3'-position (DFB-004) also improves COX-2 selectivity over the parent compound. The methoxy group (DFB-003) appears to be less favorable for activity.
5-Lipoxygenase (5-LOX) Inhibition Assay
Inhibition of 5-LOX can provide additional anti-inflammatory benefits by blocking the production of leukotrienes.
This protocol is a spectrophotometric method based on the conversion of linoleic acid to a hydroperoxide.[4]
-
Preparation of Reagents:
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
5-Lipoxygenase (Soybean) enzyme solution.
-
Linoleic Acid (Substrate): Dissolved in ethanol.
-
Test Compounds and Reference (e.g., Zileuton): Dissolved in DMSO.
-
-
Assay Procedure (Spectrophotometer cuvette):
-
To a cuvette, add the Assay Buffer.
-
Add the test compound solution at various concentrations.
-
Add the 5-LOX enzyme solution and incubate for 3 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid solution.
-
Monitor the increase in absorbance at 234 nm for 3 minutes, which corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the rate of reaction for the control and for each concentration of the test compound.
-
Determine the percentage of inhibition.
-
Calculate the IC50 value.
-
| Compound | 5-LOX IC50 (µM) |
| DFB-001 | 22.5 |
| DFB-002 | 18.3 |
| DFB-003 | 35.1 |
| DFB-004 | 15.8 |
| Zileuton | 1.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Here, the hypothetical data suggests that the amino-substituted derivative (DFB-004) is the most potent 5-LOX inhibitor among the tested series, followed by the hydroxyl-substituted compound (DFB-002).
TNF-α Release Inhibition Assay in THP-1 Cells
This cell-based assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from activated immune cells.
This protocol involves the differentiation of THP-1 monocytes into macrophages and their subsequent activation.[2]
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Differentiate the THP-1 cells into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48 hours.
-
-
Compound Treatment and Cell Stimulation:
-
Plate the differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours to induce TNF-α production.
-
-
TNF-α Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant human TNF-α.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration.
-
Determine the IC50 value.
-
| Compound | TNF-α Release Inhibition IC50 (µM) |
| DFB-001 | > 50 |
| DFB-002 | 35.7 |
| DFB-003 | > 50 |
| DFB-004 | 28.4 |
| Dexamethasone | 0.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical results indicate that DFB-002 and DFB-004 exhibit moderate inhibitory effects on TNF-α release, suggesting an immunomodulatory activity beyond direct enzyme inhibition.
Visualizing the Pathways and Workflows
To better understand the experimental design and the biological context, the following diagrams illustrate the key pathways and workflows.
Caption: The Arachidonic Acid Cascade and points of inhibition.
Caption: General workflow for in vitro anti-inflammatory evaluation.
Conclusion and Future Directions
This guide provides a comprehensive, albeit illustrative, comparison of the potential in vitro anti-inflammatory efficacy of this compound derivatives. The hypothetical data suggests that strategic substitutions on the biphenyl core can significantly influence their activity and selectivity against key inflammatory targets. Specifically, the introduction of hydroxyl and amino groups appears promising for enhancing COX-2 selectivity and introducing 5-LOX and TNF-α inhibitory activities.
For researchers in the field, the presented protocols offer a robust starting point for the in vitro evaluation of novel anti-inflammatory compounds. Future studies should aim to synthesize and test a broader range of derivatives to establish concrete SAR. Promising candidates from these in vitro assays would then warrant further investigation in more complex cell-based models and subsequent in vivo studies to assess their therapeutic potential.
References
- 1. Phytochemical mediated modulation of COX-3 and NFκB for the management and treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4,4''-Difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate | MDPI [mdpi.com]
Performance Benchmark of 3',5'-Difluorobiphenyl-4-carboxylic Acid in Cyclooxygenase Inhibition Assays
A Comparative Guide for Researchers in Drug Discovery
Introduction: The Rationale for Investigating 3',5'-Difluorobiphenyl-4-carboxylic Acid as a Potential Anti-Inflammatory Agent
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a well-established pharmacophore, most notably recognized in the structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of fluorine atoms is a widely employed technique to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. The compound this compound, while not extensively characterized in public literature, represents a logical candidate for investigation as a modulator of inflammatory pathways due to these structural alerts.
This guide provides a comprehensive framework for benchmarking the performance of this compound in a highly relevant and well-established biochemical assay: the in vitro inhibition of cyclooxygenase (COX) enzymes. Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are the primary targets of NSAIDs, and their differential inhibition is a critical determinant of a compound's efficacy and side-effect profile.[1][2][3][4]
We will compare the hypothetical performance of this compound against two gold-standard NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[1][5][6] This comparison will provide a clear context for its potential as a novel anti-inflammatory agent.
The Target: Cyclooxygenase and the Inflammatory Cascade
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a pivotal step in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7][8] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet function.[1][2] Conversely, COX-2 is typically induced at sites of inflammation, making it a more specific target for anti-inflammatory therapies.[1][2] The ideal modern NSAID often aims for high selectivity in inhibiting COX-2 over COX-1 to minimize gastrointestinal side effects.[9]
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Benchmarking Performance: The In Vitro COX Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a robust in vitro COX inhibition assay is essential. This assay measures the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound.
Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methodologies for in vitro COX inhibition assays.[7][10][11]
-
Materials and Reagents:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound, Ibuprofen, and Celecoxib
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Hydrochloric acid (HCl) for reaction termination
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit
-
96-well microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Terminate the reaction by adding a solution of HCl.
-
Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound against both COX-1 and COX-2.
-
Comparative Performance Data
The following table summarizes the expected and known IC50 values for the test compounds. The values for this compound are hypothetical and serve as a placeholder for experimental data.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | (Hypothetical) | (To be determined) |
| COX-2 | (Hypothetical) | ||
| Ibuprofen | COX-1 | 12[12] | 0.15[12] |
| COX-2 | 80[12] | ||
| Celecoxib | COX-1 | 82[12] | 12[12] |
| COX-2 | 6.8[12] |
Note: IC50 values can vary depending on the specific assay conditions.
Interpretation of Results and Future Directions
The data generated from this benchmarking study will provide critical insights into the potential of this compound as an anti-inflammatory agent.
-
Potency: A low IC50 value against COX-2 would indicate high potency.
-
Selectivity: The ratio of IC50 (COX-1) / IC50 (COX-2) will determine its selectivity. A high ratio suggests COX-2 selectivity, which is often desirable to minimize gastrointestinal side effects.
Should this compound demonstrate promising potency and selectivity, further studies would be warranted, including:
-
In vivo efficacy studies: Assessing its anti-inflammatory effects in animal models of inflammation.
-
Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety and toxicology studies: Evaluating its potential for adverse effects.
This structured approach to benchmarking provides a solid foundation for the rational development of novel anti-inflammatory drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously - Modern Medical Laboratory Journal [modernmedlab.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3',5'-Difluorobiphenyl-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3',5'-Difluorobiphenyl-4-carboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat |
| Serious Eye Irritation | H319 | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | H335 | Use in a well-ventilated area or with a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal. Waste this compound should never be mixed with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable[3].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, including contaminated items like weighing paper and gloves, in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams unless permitted by your EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Container Integrity: Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills. Store the container in a designated satellite accumulation area within the laboratory.
On-Site Storage and Handling: Maintaining a Safe Environment
The proper storage of your hazardous waste container is crucial for maintaining a safe laboratory environment while awaiting pickup by a licensed disposal company.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Accumulation Time: Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in a satellite accumulation area.
Disposal Pathway: From Your Lab to Final Treatment
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Figure 1: A workflow diagram illustrating the key stages in the proper disposal of this compound waste.
As a fluorinated organic compound, high-temperature incineration is a likely and effective disposal method, as it is designed to break the strong carbon-fluorine bonds and prevent the release of the substance into the environment[4][6]. Another potential, though less preferable, disposal route is a secure hazardous waste landfill[4]. The final determination of the disposal method will be made by the licensed waste management facility.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean the area. Absorb the spilled material with an inert, non-combustible absorbent and place it in the designated hazardous waste container.
-
Large Spills: In the case of a significant spill, evacuate the area and contact your institution's emergency response team immediately.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing[3][5].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][5].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[5][7].
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



